Menadione-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Menadione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated menadione (Vitamin K3). The document details experimental protocols, presents quantitative data for key process steps, and illustrates relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and related fields who utilize isotopically labeled compounds.
Introduction
Menadione, a synthetic analogue of vitamin K, is a crucial intermediate in the biosynthesis of menaquinone-4 (MK-4) in tissues.[1] Its role in various biological processes, including blood coagulation and cellular metabolism, makes it a subject of significant research interest.[2] Deuterium-labeled menadione is an invaluable tool for metabolic studies, allowing researchers to trace its conversion to MK-4 and elucidate its metabolic fate.[1][3] The use of stable isotopes like deuterium provides a non-radioactive method for tracking molecules in biological systems, with applications in mass spectrometry-based metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide outlines two primary synthetic routes for preparing deuterated menadione and details its subsequent purification.
Synthesis of Deuterated Menadione
Two principal strategies for the synthesis of deuterated menadione are presented: the oxidation of deuterated 2-methylnaphthalene and the deuteromethylation of 1,4-naphthoquinone.
Route 1: Oxidation of Deuterated 2-Methylnaphthalene
This route involves the initial deuteration of the aromatic rings of 2-methylnaphthalene, followed by oxidation to yield deuterated menadione.
This protocol is adapted from the high-temperature deuteration method described by Kalpala et al.[4][5]
-
Reactor Preparation: A high-pressure batch reactor constructed of Hastelloy® C-22 is charged with 2-methylnaphthalene.
-
Reagent Addition: Deuterium oxide (D₂O) is added to the reactor. For catalyzed reactions, a base catalyst such as sodium deuteroxide (NaOD) or sodium carbonate (Na₂CO₃) can be added.[4][5]
-
Reaction Conditions: The reactor is sealed and heated to a temperature of up to 450 °C. The reaction is maintained at this temperature for a specified duration to achieve the desired level of deuteration.[4][5]
-
Product Recovery: After cooling, the reactor is opened, and the deuterated 2-methylnaphthalene is recovered. The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the deuteration efficiency.[4][5]
This protocol is based on the well-established oxidation methods for non-deuterated 2-methylnaphthalene.[6][7][8]
-
Dissolution: Deuterated 2-methylnaphthalene is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Oxidant Addition: The solution is heated to 100 °C. Hydrogen peroxide (30% aqueous solution) is then added slowly to the reaction mixture.[7]
-
Reaction: The reaction is allowed to proceed for approximately 3 hours at 100 °C with continuous stirring.[7]
-
Product Precipitation: After the reaction is complete, the mixture is cooled, and the volume is reduced by concentration. The concentrated solution is then poured into ice water to precipitate the crude deuterated menadione.[9]
-
Isolation: The precipitated product is collected by suction filtration and dried.[9]
Route 2: Deuteromethylation of 1,4-Naphthoquinone
This approach introduces a deuterated methyl group onto the 1,4-naphthoquinone scaffold. This method is adapted from the synthesis of ¹³C-labeled menadione.[6]
-
Reagent Preparation: A solution of 1,4-naphthoquinone in a suitable solvent system is prepared.
-
Radical Initiator: Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) are added to the solution to generate methyl radicals.[6]
-
Deuterated Methyl Source: Deuterated sodium acetate (CD₃COONa) is used as the source of the deuterated methyl radical.
-
Reaction Conditions: The reaction mixture is heated to approximately 60 °C for 3 hours.[6]
-
Workup and Isolation: Following the reaction, the mixture is worked up to isolate the crude 2-(methyl-d₃)-1,4-naphthoquinone.
Purification of Deuterated Menadione
Purification of the crude deuterated menadione is essential to remove unreacted starting materials, byproducts, and catalysts.
-
Initial Purification: The crude deuterated menadione is dissolved in a minimal amount of a warm solvent such as ether. The solution is then treated with decolorizing carbon to remove colored impurities.[10]
-
Filtration: The solution is filtered to remove the activated carbon.
-
Crystallization: The filtrate is then concentrated by evaporation, and the deuterated menadione is allowed to crystallize upon cooling. The crystals are collected by filtration.[10] This process can be repeated to improve purity. Alternatively, crystallization from petroleum ether can be employed.[11]
-
Chromatographic Purification: For higher purity, column chromatography can be utilized. A silica gel column is typically used with a non-polar eluent system.
-
Final Product Characterization: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID).[12][13] The isotopic enrichment and structure should be confirmed by mass spectrometry and ¹H and ²H NMR spectroscopy.[3][14]
Quantitative Data
The following tables summarize the quantitative data for the synthesis and purification of menadione. Data for deuterated menadione is limited; therefore, data from non-deuterated and other isotopically labeled syntheses are included for reference.
Table 1: Synthesis of Menadione and its Isotopologues
| Synthesis Method | Starting Material | Oxidant/Reagent | Catalyst | Yield (%) | Reference |
| Oxidation | 2-Methylnaphthalene | Chromium(IV) oxide | - | 38-42 | [6] |
| Oxidation | 2-Methylnaphthalene | Sodium dichromate | Sulfuric acid | 62 | [6] |
| Oxidation | 2-Methylnaphthalene | Hydrogen peroxide (30%) | - | 86 | [6] |
| Oxidation | 2-Methylnaphthalene | Hydrogen peroxide | FeCl₃·6H₂O, H₂Pydic | 55 | [6] |
| Methylation | 1,4-Naphthoquinone | tert-Butyl hydroperoxide | Fe(OAc)₂OH | 80 (75:25 ratio with 2,3-dimethyl-1,4-naphthoquinone) | [6] |
| ¹³C-Methylation | 1,4-Naphthoquinone | Sodium acetate-2-¹³C | K₂S₂O₈, AgNO₃ | 33 | [6] |
| Deuteration | 2-Methylnaphthalene | D₂O | NaOD or Na₂CO₃ | up to 100 (deuteration efficiency) | [4][5] |
Table 2: Purification and Analysis of Menadione
| Method | Matrix/Solvent | Purity/Detection Limit | Reference |
| Recrystallization | Ether, Petroleum Ether | High purity (melting point 124-125 °C) | [10][11] |
| HPLC-DAD | Methanol/Water | LOD: 0.010 µg/mL (MN), 0.005 µg/mL (MSB) | [15] |
| GC-FID | Hexane | LOD: 0.04 µg/mL (MN), 0.06 µg/mL (MSB) | [13] |
| LC-MS/MS | - | Detection limit: 40 pg (MD), 2 pg (deuterated MD) | [14] |
| Supercritical Fluid Chromatography | Methanol/CO₂ | Calibration range: 10-300 ng/mL (SFC-MSMS) | [16] |
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of deuterated menadione via the oxidation of deuterated 2-methylnaphthalene, followed by purification.
References
- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 3. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102516054A - Method for synthesizing 2-methyl-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of Menadione-d3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active Vitamin K2.[1][2][3] While its natural counterparts, phylloquinone (Vitamin K1) and menaquinones (Vitamin K2), are essential for blood coagulation and bone metabolism, menadione itself has garnered significant interest for its potent cytotoxic effects against cancer cells and its utility as a tool to induce oxidative stress in cellular models.[4][5][6] Menadione-d3 is a deuterated version of menadione, where deuterium atoms replace specific hydrogen atoms. This isotopic labeling makes it a valuable tracer for quantitative analysis in metabolic and pharmacokinetic studies using techniques like NMR or mass spectrometry, without significantly altering its fundamental biological mechanism of action in cellular assays.[7]
This technical guide provides a comprehensive overview of the core mechanisms through which menadione acts on cellular models, focusing on its redox cycling properties, the induction of oxidative stress, and the subsequent activation of key signaling pathways. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the critical molecular interactions.
Core Mechanism: Redox Cycling and Oxidative Stress
The primary mechanism of menadione's action in cellular models is its ability to undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), leading to a state of oxidative stress.[8][9][10]
One-Electron vs. Two-Electron Reduction
The fate of menadione within the cell is largely determined by two competing enzymatic pathways:
-
One-Electron Reduction: Catalyzed by enzymes such as NADPH cytochrome P450 oxidoreductase (CYP450OR), this pathway reduces the menadione quinone to a highly unstable semiquinone radical.[11][12] This radical rapidly reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion (O₂⁻) in the process.[11] This futile cycle repeats, leading to a massive and acute generation of ROS.[8] Cytosolic thioredoxin reductase (TXNRD1) has also been identified as an effective enzyme in reducing menadione, leading to enhanced ROS production.[13]
-
Two-Electron Reduction: Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein, this pathway bypasses the reactive semiquinone intermediate by directly reducing menadione to a stable hydroquinone.[14][15][16] This hydroquinone is less reactive and can be conjugated (e.g., with glucuronic acid) for detoxification and excretion.[14] Therefore, NQO1 is considered a key protective enzyme against menadione-induced toxicity.[11][14]
The balance between these two pathways often dictates the cell's susceptibility to menadione. Cells with low NQO1 expression or activity are more vulnerable to the oxidative damage caused by one-electron redox cycling.[11]
Consequences of Oxidative Stress
The overproduction of ROS by menadione redox cycling rapidly overwhelms the cell's antioxidant defenses, leading to several damaging consequences:
-
Glutathione (GSH) Depletion: The cell's primary non-enzymatic antioxidant, GSH, is rapidly consumed in an attempt to neutralize ROS, leading to its depletion.[17][18]
-
Thiol Depletion: Both soluble and protein thiols are depleted, impairing protein function and cellular signaling.[18][19]
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cellular membranes, causing lipid peroxidation, which compromises membrane integrity.[18][20]
-
DNA Damage: Oxidative stress can lead to damage to mitochondrial and nuclear DNA.[9][10]
Key Signaling Pathways Modulated by Menadione
The cellular damage and redox imbalance triggered by menadione activate multiple signaling pathways, often culminating in cell death.
Apoptosis and Regulated Cell Death
Menadione is a potent inducer of apoptosis in numerous cell lines, particularly cancer cells.[17] It activates both the intrinsic (mitochondrial) and extrinsic cell death pathways.
-
Intrinsic Pathway: Menadione-induced oxidative stress causes a collapse of the inner mitochondrial transmembrane potential (ΔΨm).[21] This leads to the release of cytochrome c from the mitochondria into the cytosol.[9] It also modulates the expression of the Bcl-2 family of proteins, increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[5]
-
Extrinsic Pathway: Studies have shown that menadione can activate caspase-8 and the Bid-dependent pathway, linking its effects to the extrinsic apoptotic cascade.[17]
-
PARP Activation: In some models, menadione-induced cell death occurs through ROS-dependent mechanisms that are independent of Bax/Bak and caspases but require the activation of poly(ADP-ribose) polymerase (PARP-1).[9]
MAPK Signaling Pathway
Menadione treatment leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[21][22]
-
In Mel-Ab cells, ERK activation by menadione leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, resulting in decreased melanin synthesis.[23]
-
In some cancer cells, activation of JNK is associated with the induction of apoptosis.[22]
Other Modulated Pathways
-
Focal Adhesion Kinase (FAK): Menadione can suppress the FAK-dependent activation of cytoskeletal components, thereby inhibiting cancer cell adhesion and migration.[17]
-
Epithelial-to-Mesenchymal Transition (EMT): In oral cancer cells, menadione was shown to inhibit EMT by increasing the expression of the epithelial marker E-cadherin while reducing levels of mesenchymal markers like vimentin and fibronectin.[5]
-
p53 Tumor Suppressor: Menadione treatment can induce the expression of wild-type p53, a key tumor suppressor protein that can trigger apoptosis.[5][21]
Ferroptosis Suppression
Contrary to its role as an inducer of oxidative cell death, recent evidence shows that menadione, along with other forms of vitamin K, can act as a potent suppressor of ferroptosis.[24] Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.[25] The reduced form of vitamin K (vitamin K hydroquinone) acts as a radical-trapping antioxidant that can halt the propagation of lipid peroxidation within membranes, thereby protecting cells from this specific death pathway.[25] This highlights the complex and context-dependent role of menadione in regulating cell fate.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of menadione have been quantified in numerous cellular models. The following tables summarize key data points from the literature.
Table 1: IC₅₀ Values of Menadione in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Citation |
| Leukemia (Parental) | Leukemia | 18 ± 2.4 | Not Specified | [4] |
| Leukemia (Multidrug-Resistant) | Leukemia | 13.5 ± 3.6 | Not Specified | [4] |
| A549 | Non-small Cell Lung Cancer | 16 | 48 h | [26] |
Table 2: Effective Concentrations of Menadione for Specific Cellular Effects
| Cellular Effect | Cell Model | Concentration | Citation |
| Inhibition of Cell Proliferation | AR4-2J (Pancreatic) | 1-20 µM | [21] |
| Induction of Oxidant Stress | Cardiomyocytes | 25 µM | [9] |
| Rapid Cell Death (Necrosis) | AR4-2J (Pancreatic) | 100 µM | [21] |
| Induction of Apoptosis | OVCAR-3, SK-OV-3 (Ovarian) | Not Specified | [17] |
| Inhibition of DNA/RNA/Protein Synthesis | Human Cancer Cell Lines | Not Specified | [4] |
Experimental Protocols
The study of menadione's mechanism of action employs a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of menadione by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of menadione in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the menadione-containing medium or vehicle control (e.g., DMSO) to respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC₅₀ value using non-linear regression analysis.
Detection of Intracellular ROS (Confocal Microscopy)
This protocol allows for the real-time visualization of ROS generation following menadione treatment.
-
Cell Plating: Seed cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate cells with an ROS-sensitive fluorescent probe (e.g., 5 µM CM-H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Treatment and Imaging: Mount the dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire baseline fluorescence images. Add menadione to the desired final concentration and begin time-lapse imaging to capture the increase in fluorescence, which corresponds to ROS production.[8]
-
Analysis: Quantify the mean fluorescence intensity of cells at different time points using imaging software (e.g., ImageJ).
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to analyze changes in the levels and activation state of key signaling proteins.
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency and treat with menadione for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.[5][23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound, functionally analogous to menadione in cellular mechanism studies, is a powerful tool for investigating oxidative stress and cell death. Its primary mechanism involves enzyme-mediated redox cycling, which generates a flood of reactive oxygen species. This oxidative burst depletes cellular antioxidants like glutathione and triggers a cascade of signaling events, prominently activating apoptotic pathways and modulating MAPK, FAK, and EMT signaling.[8][17][23] The cellular response is critically dependent on the activity of protective enzymes like NQO1, which can detoxify menadione through a two-electron reduction.[14] While menadione is a potent inducer of apoptosis and oxidative damage, its recently discovered role as a ferroptosis suppressor adds a layer of complexity to its biological profile.[24] The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals aiming to leverage this compound in their cellular models to explore redox biology and novel therapeutic strategies.
References
- 1. What is the mechanism of Menadione? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menadione (Vitamin K3) Induces Apoptosis of Human Oral Cancer Cells and Reduces their Metastatic Potential by Modulating the Expression of Epithelial to Mesenchymal Transition Markers and Inhibiting Migration [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD(P)H-dependent quinone oxidoreductase 1 (NQO1) and cytochrome P450 oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 16. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular thiols as a determinant of responsiveness to menadione in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The toxicity of menadione (2-methyl-1,4-naphthoquinone) and two thioether conjugates studied with isolated renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Contributions of Distinct Free Radical Peroxidation Mechanisms to the Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Menadione-d3 in Vitamin K Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably the post-translational modification of proteins involved in blood coagulation and bone metabolism. The vitamin K family includes phylloquinone (K1) from plants and a series of menaquinones (MK-n) primarily of bacterial origin. Menadione (vitamin K3) is a synthetic provitamin that can be converted in vivo to the biologically active menaquinone-4 (MK-4). Menadione-d3, a deuterated form of menadione, serves as a valuable tool in research to trace and quantify the metabolic fate of menadione. This technical guide provides a comprehensive overview of the biological role of this compound in vitamin K metabolism, with a focus on its use in research and drug development.
The Central Role of Menadione in Vitamin K Metabolism
Menadione itself is not biologically active but serves as a precursor to MK-4.[1] This conversion is a critical step in vitamin K metabolism, as MK-4 is the predominant form of vitamin K in many extrahepatic tissues.[2] The biological activity of vitamin K is intrinsically linked to its 2-methyl-1,4-naphthoquinone ring, which is the core structure of all vitamin K forms, including menadione.[3]
The conversion of dietary phylloquinone (PK) to tissue MK-4 is a key metabolic pathway, and evidence suggests that menadione is a crucial intermediate in this process.[2][3] Studies using deuterium-labeled phylloquinone have shown that the phytyl side chain is cleaved, forming menadione, which is then prenylated to MK-4 in various tissues.[3]
This compound as a Research Tool
This compound is a synthetic form of menadione where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not significantly alter the molecule's chemical properties or biological activity but allows it to be distinguished from its non-deuterated counterpart by mass spectrometry.[4] This makes this compound an invaluable tracer for in vivo and in vitro studies of vitamin K metabolism.[4]
The primary applications of this compound in research include:
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of menadione.
-
Metabolic Pathway Elucidation: Confirming the conversion of menadione to MK-4 and identifying the enzymes involved.
-
Quantitative Analysis: Serving as an internal standard for the accurate measurement of menadione and other vitamin K analogs in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4]
Key Metabolic Pathways Involving Menadione
The metabolism of menadione is central to the formation of tissue MK-4. The following diagram illustrates the key steps in this pathway.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Menadione-d3 as a Precursor for Menaquinone-4 (MK-4) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone-4 (MK-4), a crucial vitamin K2 vitamer, plays a significant role in various physiological processes beyond its traditional function in blood coagulation, including bone metabolism and cardiovascular health. The synthesis of MK-4 in extrahepatic tissues predominantly occurs through the conversion of menadione (vitamin K3). The use of isotopically labeled menadione, such as menadione-d3, has been instrumental in elucidating the metabolic pathway and quantifying the conversion efficiency to MK-4. This technical guide provides an in-depth overview of the biochemical conversion of this compound to MK-4, detailing the enzymatic processes, quantitative data from preclinical studies, experimental protocols for in vivo and in vitro models, and the signaling pathways regulated by MK-4.
Introduction
Vitamin K comprises a family of fat-soluble compounds essential for human health. While phylloquinone (vitamin K1) is primarily obtained from leafy green vegetables, the menaquinones (vitamin K2) are a series of vitamers with varying isoprenoid side chain lengths, designated as MK-n. Among these, menaquinone-4 (MK-4) is the predominant form found in most extrahepatic tissues, where it is synthesized endogenously.[1] The primary route for this synthesis involves the conversion of menadione (vitamin K3), which can be derived from the intestinal catabolism of other vitamin K forms or from dietary sources.[2][3] Menadione itself is a synthetic form of vitamin K.[4]
The use of deuterium-labeled menadione (this compound) allows for precise tracing of its metabolic fate and accurate quantification of its conversion to MK-4, distinguishing it from endogenous MK-4 pools. This guide will explore the core aspects of this conversion process, providing valuable information for researchers and professionals in drug development and nutritional science.
Biochemical Conversion of this compound to Menaquinone-4
The conversion of menadione to MK-4 is a two-step enzymatic process that occurs within the endoplasmic reticulum of target cells.
-
Reduction of Menadione: Menadione is first reduced to its hydroquinone form, menadiol. This reduction is a necessary step for the subsequent prenylation reaction.[5]
-
Prenylation by UBIAD1: The key enzyme in MK-4 synthesis is the UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[6] UBIAD1 catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) group to menadiol, forming menaquinone-4.[5]
This pathway is independent of gut bacteria, as evidenced by studies in germ-free rats.
Logical Relationship of the Conversion Pathway
Quantitative Data on this compound to MK-4 Conversion
The following tables summarize quantitative data from preclinical studies investigating the conversion of vitamin K precursors to MK-4. While direct studies on this compound are limited, data from phylloquinone-d7 studies, where menadione is a key intermediate, provide valuable insights into tissue distribution and conversion efficiency.
Table 1: Tissue Concentrations of Deuterium-Labeled Phylloquinone (PK-d7) and Menaquinone-4 (MK-4-d7) in Mice Following Oral Administration of PK-d7 (10 µmol/kg body weight) [7]
| Time (hours) | Tissue | PK-d7 (pmol/g) | MK-4-d7 (pmol/g) |
| 1 | Intestine | 1500 | 50 |
| Liver | 2000 | 20 | |
| Cerebrum | 2 | 25 | |
| 3 | Intestine | 2500 | 80 |
| Liver | 4000 | 40 | |
| Cerebrum | 3 | 50 | |
| 6 | Intestine | 1000 | 60 |
| Liver | 3500 | 42 | |
| Cerebrum | 3 | 65 | |
| 12 | Intestine | 500 | 40 |
| Liver | 1500 | 30 | |
| Cerebrum | 2 | 45 | |
| 24 | Intestine | 200 | 20 |
| Liver | 500 | 15 | |
| Cerebrum | 1 | 30 |
Table 2: Enzyme Kinetics of UBIAD1
| Substrate | Vmax (pmol/mg protein/h) | Km (µM) | Vmax/Km |
| Menadione | 125.0 | 10.2 | 12.3 |
| Geranylgeranyl pyrophosphate | 142.9 | 8.3 | 17.2 |
Experimental Protocols
In Vivo Animal Study: Oral Administration of this compound and Tissue Analysis
This protocol is adapted from studies investigating the conversion of deuterium-labeled vitamin K precursors.[2][5]
Objective: To quantify the conversion of orally administered this compound to MK-4-d3 in various tissues of a rodent model.
Experimental Workflow
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) are housed in a controlled environment and acclimatized for one week.
-
Diet: Animals are fed a vitamin K-deficient diet for 1-2 weeks prior to the experiment to reduce endogenous vitamin K levels.
-
Dosing: A single dose of this compound (e.g., 10 µmol/kg body weight) dissolved in a corn oil vehicle is administered via oral gavage.
-
Tissue Collection: At specified time points (e.g., 1, 3, 6, 12, and 24 hours) post-administration, animals are euthanized, and tissues (liver, brain, kidney, heart, pancreas, etc.) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation:
-
Tissues are weighed and homogenized in a suitable buffer.
-
Lipids, including vitamin K vitamers, are extracted using a solvent system such as hexane/isopropanol.
-
The lipid extract is dried under nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution of methanol and water (with a suitable modifier like ammonium acetate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Quantification: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for MK-4-d3 and an internal standard.
-
In Vitro Cell-Based Assay: Conversion in Caco-2 Cells
This protocol is a synthesis of Caco-2 cell culture methods and analytical techniques for vitamin K.[8][9][10][11][12]
Objective: To determine the conversion of this compound to MK-4-d3 in a human intestinal epithelial cell model.
Experimental Workflow
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
The culture medium is changed every 2-3 days, and the cells are allowed to differentiate for 21 days to form a polarized monolayer.
-
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Treatment: The apical medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1, 5, 10 µM).
-
Incubation: Cells are incubated for different time points (e.g., 4, 8, 12, 24 hours).
-
Sample Collection and Preparation:
-
At the end of the incubation period, the cells are washed with phosphate-buffered saline.
-
Cells are lysed, and lipids are extracted as described in the in vivo protocol.
-
-
LC-MS/MS Analysis: The intracellular concentration of MK-4-d3 is quantified using the LC-MS/MS method described previously.
Signaling Pathways of Menaquinone-4
MK-4 exerts its biological effects through various signaling pathways, most notably through the activation of the Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR), and by potentially modulating the Bone Morphogenetic Protein 2 (BMP-2) pathway.
Activation of the Pregnane X Receptor (PXR/SXR)
MK-4 is a ligand for PXR/SXR, a nuclear receptor that regulates the transcription of genes involved in xenobiotic metabolism and other cellular processes.[13]
Signaling Pathway
Upon binding to MK-4, PXR/SXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to PXR response elements in the promoter regions of target genes, thereby upregulating their transcription.[14] Known target genes include those involved in drug metabolism (CYP3A4, MDR1) and extracellular matrix formation (tsukushi, matrilin-2).[13][15]
Modulation of the BMP-2 Signaling Pathway
MK-4 has been shown to inhibit vascular calcification, and one proposed mechanism is through the modulation of the BMP-2 signaling pathway. BMP-2 is a growth factor that can induce the osteogenic differentiation of vascular smooth muscle cells, a key event in vascular calcification.
Signaling Pathway
By inhibiting the BMP-2 signaling cascade, MK-4 can suppress the expression of key osteogenic transcription factors like Runx2, thereby preventing the transformation of vascular smooth muscle cells into osteoblast-like cells and reducing vascular calcification. The precise molecular mechanism of this inhibition is an area of ongoing research.
Conclusion
This compound serves as an invaluable tool for elucidating the synthesis and physiological roles of menaquinone-4. The conversion of menadione to MK-4 via the UBIAD1 enzyme is a critical metabolic pathway in extrahepatic tissues. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this process and its implications for human health. Understanding the signaling pathways regulated by MK-4, such as PXR/SXR activation and BMP-2 modulation, opens new avenues for therapeutic interventions in bone and cardiovascular diseases. Continued research in this area is essential for optimizing vitamin K nutrition and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 4. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning cellular responses to BMP-2 with material surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. researchgate.net [researchgate.net]
- 13. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Menadione-d3 for research applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical properties of Menadione-d3, a deuterated analog of Menadione (Vitamin K3). This document details its core characteristics, research applications, and relevant experimental protocols to support its use in a laboratory setting.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Menadione
| Property | This compound | Menadione |
| Chemical Formula | C₁₁H₅D₃O₂ | C₁₁H₈O₂ |
| Molecular Weight | 175.20 g/mol [1] | 172.18 g/mol |
| CAS Number | 5172-16-7[1] | 58-27-5 |
| Appearance | Bright yellow crystals | Bright yellow crystals |
| Melting Point | Not available | 105-107 °C |
| Boiling Point | 304.5 ± 42.0 °C (Predicted) | 304.5 °C |
| Solubility | ||
| Water | Insoluble | Insoluble[2] |
| Ethanol | Soluble | 16 mg/mL[3] |
| DMSO | Soluble | 1 mg/mL[3] |
| Chloroform | Soluble | 100 mg/mL (with heating)[3] |
| Stability | Stable under recommended storage conditions. Sensitive to light. | Stable in air; decomposes in sunlight. Destroyed by alkalies and reducing agents.[4] |
| Storage | Store at -20°C for long-term storage.[5] | Protect from light.[3][4] |
Research Applications
The primary application of this compound in research is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][5] Its deuteration provides a distinct mass shift from the endogenous or unlabeled Menadione, allowing for accurate quantification in complex biological matrices.
Menadione itself is a subject of research due to its biological activities. It is a synthetic precursor to vitamin K2 and is known to be involved in various cellular processes.[5] Studies have shown that Menadione can influence signaling pathways, such as the ERK and Wnt pathways, and induce cellular responses like apoptosis.[3][6]
Experimental Protocols
Synthesis and Purification of this compound (General Approach)
While a specific detailed protocol for this compound synthesis was not found, a general approach can be inferred from the synthesis of Menadione and its analogs. The synthesis would likely involve the use of a deuterated starting material.
Synthesis:
A common method for Menadione synthesis is the oxidation of 2-methylnaphthalene.[7] To synthesize this compound, one would start with deuterated 2-methyl-d3-naphthalene.
-
Reaction: Oxidation of 2-methyl-d3-naphthalene using an oxidizing agent such as chromium trioxide in acetic acid.
-
Work-up: The reaction mixture is typically poured into water to precipitate the crude product. The precipitate is then collected by filtration and washed.
Purification:
Purification of the crude this compound can be achieved by recrystallization.
-
Solvent Selection: A common solvent for recrystallization of Menadione is ethanol.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general workflow for the quantification of Menadione in a biological sample, such as plasma, using this compound as an internal standard.
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) as the internal standard.
-
Perform a protein precipitation step by adding a larger volume of a solvent like acetonitrile.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is often employed.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for both Menadione and this compound.
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Menadione to the peak area of this compound against the concentration of Menadione standards.
-
Determine the concentration of Menadione in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Menadione
Menadione has been shown to modulate key cellular signaling pathways, including the ERK and Wnt pathways.
Caption: Menadione activates the ERK signaling pathway, leading to the downregulation of MITF and tyrosinase, which in turn reduces melanin synthesis.[1]
Caption: Menadione suppresses the Wnt signaling pathway, which can inhibit processes like epithelial-mesenchymal transition (EMT) in cancer cells.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of an analyte using a deuterated internal standard like this compound.
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard, from sample preparation to data analysis.
References
- 1. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Sentinel: A Technical Guide to the Stability of Menadione-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical aspect of bioanalytical method development: the stability of isotopically labeled internal standards. Specifically, it focuses on menadione-d3, the deuterated analogue of menadione (Vitamin K3), a compound of significant interest in various pharmacological and metabolic studies. Ensuring the isotopic and chemical integrity of this compound within biological matrices is paramount for the acquisition of accurate and reliable quantitative data.
This guide provides a comprehensive overview of the known stability profile of this compound, detailed experimental protocols for its stability assessment, and a discussion of its metabolic context. All quantitative data is presented in clear, structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Menadione and the Role of this compound
Menadione, a synthetic naphthoquinone, serves as a precursor to the active forms of vitamin K, particularly menaquinone-4 (MK-4).[1][2] It is enzymatically converted in the body and plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health.[1] Given its biological significance, robust analytical methods are required to quantify its presence and metabolism in biological systems.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification. This compound is commonly used as an internal standard in the analysis of menadione.[3] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes. This allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps and improving the precision and accuracy of the assay.[4]
The fundamental assumption underpinning the use of a SIL-IS is its stability throughout the analytical process. Any degradation or isotopic exchange of the internal standard can lead to inaccurate quantification of the analyte. Therefore, a thorough evaluation of the stability of this compound in the relevant biological matrices is a prerequisite for its use in validated bioanalytical methods.
Metabolic Fate of Menadione
Understanding the metabolic pathway of menadione is crucial for interpreting bioanalytical data and for designing stability studies. Menadione itself is a pro-vitamin and is converted into the biologically active menaquinone-4 (MK-4) in tissues.[2] This conversion involves the removal of the phytyl tail from dietary phylloquinone (vitamin K1) to yield menadione as an intermediate, which is then prenylated to form MK-4.[2] Menadione is also a catabolic product of oral vitamin K intake, with studies showing its presence in urine following administration of phylloquinone and menaquinones.[5][6]
The metabolism of menadione can also involve redox cycling, which can lead to the formation of reactive oxygen species.[7] The two-electron reduction of menadione to its diol form is considered a detoxification pathway.[7]
Figure 1. Simplified metabolic pathway of menadione.
Stability of this compound in Biological Matrices
While specific, comprehensive, publicly available stability data for this compound in various biological matrices is limited, its successful use as an internal standard in numerous validated bioanalytical methods provides strong evidence of its stability under typical storage and handling conditions. Regulatory guidelines for bioanalytical method validation mandate the assessment of internal standard stability.[8] Therefore, the data presented in the following tables are based on the general acceptance criteria for internal standard stability as outlined in these guidelines and the fact that methods using deuterated menadione have met these criteria.
Table 1: Stability of this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) | Expected Stability of this compound |
| Freeze-Thaw Stability | -20°C and/or -80°C | 3 cycles | 85 - 115% | Stable |
| Short-Term (Bench-Top) Stability | Room Temperature | At least 4 hours | 85 - 115% | Stable |
| Long-Term Stability | -20°C | To be determined | 85 - 115% | Expected to be stable |
| Long-Term Stability | -80°C | To be determined | 85 - 115% | Expected to be stable |
| Post-Preparative Stability | Autosampler (e.g., 4°C) | To be determined | 85 - 115% | Stable |
Table 2: Stability of this compound in Human Urine
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) | Expected Stability of this compound |
| Freeze-Thaw Stability | -20°C | 3 cycles | 85 - 115% | Stable |
| Short-Term (Bench-Top) Stability | Room Temperature | At least 4 hours | 85 - 115% | Stable |
| Long-Term Stability | -20°C | To be determined | 85 - 115% | Expected to be stable |
| Post-Preparative Stability | Autosampler (e.g., 4°C) | To be determined | 85 - 115% | Stable |
Table 3: Stability of this compound Stock and Working Solutions
| Solution Type | Storage Condition | Duration | Acceptance Criteria (% of Initial Response) | Expected Stability of this compound |
| Stock Solution | -20°C or -80°C | To be determined | 98 - 102% | Stable |
| Working Solution | 4°C | To be determined | 98 - 102% | Stable |
Note: The "To be determined" durations should be established during method validation to cover the expected sample handling and storage times in a specific study.
A key concern for deuterated standards is the potential for isotopic exchange (H/D exchange), where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment.[9] For this compound, the deuterium atoms are typically on the methyl group, which are generally stable and not prone to exchange under physiological or typical analytical conditions. Studies on other deuterated vitamin K analogues, such as deuterated phylloquinone, have shown no evidence of deuterium loss during in vivo studies or sample preparation, suggesting good isotopic stability.[10]
Experimental Protocols for Stability Assessment
The following are detailed methodologies for the key experiments required to assess the stability of this compound in biological matrices. These protocols are based on standard bioanalytical method validation guidelines.
General Experimental Workflow
Figure 2. General experimental workflow for stability testing.
Freeze-Thaw Stability
-
Objective: To assess the stability of this compound after repeated freezing and thawing cycles.
-
Procedure:
-
Spike a set of at least three replicates of the blank biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples.
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared (time zero) samples.
-
Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling process.
-
Procedure:
-
Spike a set of at least three replicates of the blank biological matrix with this compound at low and high QC concentrations.
-
Keep the samples at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the mean concentration of the bench-top stability samples to that of freshly prepared samples.
-
Long-Term Stability
-
Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.
-
Procedure:
-
Spike a sufficient number of aliquots of the blank biological matrix with this compound at low and high QC concentrations to allow for testing at multiple time points.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of at least three replicates of each concentration.
-
Thaw the samples, process, and analyze them.
-
Compare the mean concentration of the long-term stability samples to that of freshly prepared samples.
-
Post-Preparative (Autosampler) Stability
-
Objective: To assess the stability of this compound in the processed sample extract under the conditions of the autosampler.
-
Procedure:
-
Process a set of at least three replicates of the blank biological matrix spiked with this compound at low and high QC concentrations.
-
Place the resulting extracts in the autosampler and store them under the autosampler's conditions (e.g., 4°C) for a specified duration that covers the expected analytical run time.
-
Analyze the samples after this period.
-
Compare the response of the stored extracts to that of freshly processed extracts.
-
Conclusion
This compound is a robust and reliable internal standard for the bioanalysis of menadione. While comprehensive, publicly available stability data is not abundant, the successful validation of numerous bioanalytical methods employing this compound attests to its stability in biological matrices under standard laboratory conditions. The provided experimental protocols offer a framework for researchers to rigorously assess the stability of this compound as part of their method validation, ensuring the generation of high-quality, dependable data in their pharmacological and metabolic studies. Adherence to these principles of stability testing is a cornerstone of good scientific practice and regulatory compliance in drug development.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a stability-indicating hydrophilic interaction liquid chromatographic method for the quantitative determination of vitamin k3 (menadione sodium bisulfite) in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. H/D Exchange Coupled with 2H-labeled Stable Isotope-Assisted Metabolomics Discover Transformation Products of Contaminants of Emerging Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Comparative Biological Activity of Menadione-d3 versus Menadione (Vitamin K3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological activities of Menadione (Vitamin K3) and its deuterated analogue, Menadione-d3. While direct comparative studies on the biological activity of this compound are limited, this document extrapolates the potential differences based on the well-established principles of the kinetic isotope effect (KIE). Deuteration of drug molecules can significantly alter their metabolic fate, leading to modified pharmacokinetic and toxicological profiles. This guide synthesizes the known biological functions and mechanisms of Menadione, presents relevant quantitative data, details key experimental protocols, and visualizes associated signaling pathways. The primary focus is to offer a scientific framework for researchers to understand and predict the differential biological activities of this compound in comparison to its non-deuterated counterpart.
Introduction to Menadione (Vitamin K3)
Menadione (2-methyl-1,4-naphthoquinone) is a synthetic compound with vitamin K activity, often referred to as Vitamin K3.[1] It serves as a precursor to the biologically active forms of vitamin K, primarily menaquinone-4 (MK-4), in vivo.[2] The biological functions of menadione are multifaceted, encompassing a vital role in blood coagulation and bone metabolism, as well as demonstrating anticancer properties.[1][2] Its mechanism of action is largely attributed to its ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including apoptosis.[1]
This compound: The Deuterated Analogue
This compound is a stable isotope-labeled version of Menadione where one or more hydrogen atoms have been replaced by deuterium. This substitution does not alter the fundamental chemical structure or the pharmacodynamic target of the molecule. However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on the molecule's in vivo behavior due to the kinetic isotope effect (KIE).[3]
The Kinetic Isotope Effect (KIE) and Its Implications for this compound
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. For deuterated drugs, if the cleavage of a C-H bond is the rate-limiting step in their metabolism, the stronger C-D bond in the deuterated analogue will be broken more slowly.[3] This can lead to:
-
Altered Pharmacokinetics: A reduced rate of metabolism can increase the half-life and systemic exposure (AUC) of the drug.[4]
-
Modified Toxicity Profile: If a toxic metabolite is formed through a metabolic pathway involving C-H bond cleavage, deuteration can "shunt" the metabolism towards alternative, potentially less toxic pathways, thereby reducing toxicity.[5]
Comparative Biological Activity: Menadione vs. This compound
In the absence of direct comparative studies, the following sections outline the known biological activities of Menadione and provide a scientifically-grounded projection of how deuteration in this compound might influence these activities.
Vitamin K Activity
Menadione is converted to the active menaquinone-4 (MK-4) in vivo, which is essential for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[2]
Projected Impact of Deuteration: The metabolic conversion of Menadione to MK-4 is a multi-step process. If any of these steps involve a rate-limiting C-H bond cleavage that is altered in this compound, the efficiency of MK-4 formation could be affected. This could potentially lead to a difference in the procoagulant activity between the two compounds.
Anticancer Activity and Cytotoxicity
Menadione exhibits a broad spectrum of anticancer activity against various human cancer cell lines.[6] Its cytotoxicity is largely attributed to the induction of oxidative stress through the generation of ROS.[1]
Projected Impact of Deuteration: The redox cycling of Menadione, which drives ROS production, involves enzymatic reactions. If these enzymatic processes are slowed by the KIE in this compound, it could lead to a lower rate of ROS generation. This might result in reduced cytotoxicity at equivalent concentrations compared to Menadione. However, a longer half-life could also lead to prolonged exposure, potentially offsetting the reduced rate of ROS production.
Pharmacokinetics
The in vivo pharmacokinetic profile of Menadione is characterized by its metabolism in the liver.[7]
Projected Impact of Deuteration: Deuteration of Menadione at metabolically active sites is likely to slow down its rate of metabolism. This would be expected to result in a longer plasma half-life and increased overall drug exposure (AUC) for this compound compared to Menadione.[4]
Toxicology
The toxicity of Menadione is primarily linked to oxidative stress and the depletion of cellular thiols.[7]
Projected Impact of Deuteration: By potentially reducing the rate of redox cycling and subsequent ROS formation, this compound may exhibit a more favorable toxicity profile than Menadione. A slower metabolism could also reduce the formation of any toxic metabolites.[5]
Quantitative Data
The following tables summarize key quantitative data for Menadione from the literature. This data can serve as a baseline for designing comparative studies with this compound.
Table 1: In Vitro Cytotoxicity of Menadione (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | Not Specified | [6] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | Not Specified | [6] |
| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | Not Specified | [8] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | [9] |
| Hep3B | Human Hepatoma | 10 | 72 h | [9] |
| HepG2 | Human Hepatoblastoma | 13.7 | 24 h | [9] |
| DBTRG.05MG | Human Glioma | ~10-25 | 72 h | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of Menadione and for potential comparative studies with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cells (e.g., H4IIE rat hepatocellular carcinoma cells) in a 96-well plate at a density of 5 x 104 cells/mL and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of Menadione or this compound (e.g., 1, 10, 25, 50, 75, and 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[9][11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[9][11]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using an ELISA plate reader.[11]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]
Reactive Oxygen Species (ROS) Generation Assay
Objective: To measure the intracellular generation of ROS in response to treatment.
Methodology:
-
Plate cells (e.g., K562 or HepG2) in a 384-well plate.[12]
-
Treat the cells with increasing concentrations of Menadione or this compound.
-
During treatment, add a ROS detection substrate (e.g., H2O2 Substrate from a commercial kit) to the wells.[12]
-
Incubate for a specified time (e.g., 2 hours).[12]
-
Add a detection solution (e.g., ROS-Glo™ Detection Solution) and incubate for a further 20 minutes.[12]
-
Measure the luminescence using a plate reader to quantify the amount of ROS produced.[12]
Prothrombin Time (PT) Assay
Objective: To assess the biological vitamin K activity by measuring the time it takes for blood to clot.
Methodology:
-
Collect 4.5 mL of blood in a blue-top tube containing 3.2% buffered sodium citrate.[13]
-
Ensure the tube is at least 90% full and invert it multiple times to mix.[13]
-
The assay can be performed on whole blood or on plasma obtained by centrifugation.[13]
-
The sample is stable for 24 hours at room temperature. For longer storage, plasma can be frozen.[13]
-
The prothrombin time is measured using an automated coagulometer according to the manufacturer's instructions. This typically involves adding a reagent containing tissue factor and calcium to the sample and measuring the time to clot formation.
Signaling Pathways and Visualizations
Menadione has been shown to modulate several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Menadione-Induced Oxidative Stress and Apoptosis
Caption: Menadione induces apoptosis through redox cycling and the generation of reactive oxygen species.
Menadione and the Wnt Signaling Pathway
Caption: Menadione suppresses the Wnt signaling pathway by downregulating β-catenin expression.[14]
Menadione and the ERK Signaling Pathway
Caption: Menadione activates the ERK signaling pathway, which plays a role in cellular resistance to oxidative stress.[15]
Conclusion
Menadione is a biologically active compound with a well-documented role in vitamin K metabolism and the induction of oxidative stress-mediated cellular responses. Its deuterated analogue, this compound, while not extensively studied, is predicted to exhibit altered biological activity due to the kinetic isotope effect. The primary anticipated differences lie in its pharmacokinetics and toxicity profile, with a potential for a longer half-life and reduced toxicity compared to Menadione. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at elucidating the precise biological activity and therapeutic potential of this compound. Further in vitro and in vivo comparative studies are warranted to validate these predictions and fully characterize the pharmacological profile of this deuterated compound.
References
- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cytotoxic activity [bio-protocol.org]
- 12. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.sg]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of Orally Administered Menadione-d3 in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary evidence indicates that orally administered phylloquinone is metabolized to menadione within the intestine.[1] This newly formed menadione is then absorbed and serves as a circulating precursor for the synthesis of menaquinone-4 (MK-4) in various tissues.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate this pathway, and provides visual representations of the metabolic and experimental processes. The information presented is crucial for researchers in nutrition, toxicology, and drug development investigating the biological roles and safety profiles of vitamin K analogues.
Metabolic Pathway of Menadione
Following oral ingestion of phylloquinone, it undergoes a metabolic conversion in the intestine, leading to the release of menadione.[1] This process is a critical step in the body's synthesis of tissue-specific menaquinone-4. Once formed, menadione is absorbed and transported to various tissues. In the target tissues, menadione is reduced to menadiol, which is then prenylated by the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) to form menaquinone-4.[2]
The metabolic conversion of phylloquinone to menadione and subsequently to menaquinone-4 is a key pathway for providing tissues with a vital form of vitamin K.
Quantitative Data
The following tables summarize the concentrations of deuterium-labeled phylloquinone (PK-d7), menadione (MD-d7), and menaquinone-4 (MK-4-d7) in various biological matrices of rats at 6 hours post-oral administration of PK-d7 at a single dose of 10 μmol/kg of body weight. This data is extrapolated from the study by Hirota et al. (2013).
Table 1: Concentrations in Serum and Tissues of Cannulated Rats (6h post-administration)
| Analyte | Serum (pmol/g) | Small Intestine (pmol/g) | Liver (pmol/g) | Heart (pmol/g) | Cerebrum (pmol/g) |
| PK-d7 | 1,210 ± 220 | 1,480 ± 310 | 1,970 ± 350 | 280 ± 50 | 150 ± 30 |
| MK-4-d7 | 1.8 ± 0.4 | 4.9 ± 1.1 | 11.2 ± 2.5 | 13.5 ± 2.9 | 21.3 ± 4.5 |
Data are presented as mean ± S.E.
Table 2: Time Course Concentrations in Lymph of Cannulated Rats
| Time (hours) | PK-d7 (pmol/mL) | MD-d7 (pmol/mL) | MK-4-d7 (pmol/mL) |
| 1 | 150 ± 30 | N.D. | N.D. |
| 2 | 850 ± 150 | 5 ± 1 | 0.5 ± 0.1 |
| 3 | 1,500 ± 280 | 15 ± 3 | 1.0 ± 0.2 |
| 4 | 1,100 ± 200 | 25 ± 5 | 1.5 ± 0.3 |
| 5 | 700 ± 130 | 20 ± 4 | 1.2 ± 0.2 |
| 6 | 400 ± 80 | 10 ± 2 | 0.8 ± 0.1 |
Data are presented as mean ± S.E. N.D. = Not Detected.
Experimental Protocols
The following is a detailed description of the experimental methodology adapted from the pivotal study by Hirota et al. (2013), which forms the basis of our current understanding.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 7 weeks old
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.
-
Diet: Fed a standard laboratory diet and water ad libitum. Prior to the experiment, rats were fasted for 12 hours.
Experimental Workflow
The study involved site-specific cannulation techniques to collect lymph and bile, and to administer the test compound directly into the duodenum.
Administration of Labeled Compound
Deuterium-labeled phylloquinone (PK-d7) was suspended in a lipid emulsion and administered as a single dose of 10 μmol/kg of body weight into the duodenum via the cannula.
Sample Collection
-
Lymph and Bile: Collected continuously for 6 hours after administration.
-
Blood: Collected by heart puncture at the time of sacrifice (6 hours post-administration). Serum was separated by centrifugation.
-
Tissues: Small intestine, liver, heart, and cerebrum were collected at 6 hours post-administration, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.
Analytical Methods
-
PK-d7 and MK-4-d7 Analysis: Concentrations of PK-d7 and its metabolite MK-4-d7 in serum, lymph, bile, and tissues were determined by atmospheric pressure chemical ionization-liquid chromatography/tandem mass spectrometry (APCI-LC-MS/MS).
-
MD-d7 Analysis: The concentration of MD-d7 was measured using an in vitro bioassay with recombinant UBIAD1 protein.
Excretion
While the primary focus of the key studies was on the conversion and tissue distribution, information on the excretion of menadione can be inferred. Menadione and its metabolites are expected to be excreted in both urine and bile. Biliary excretion is a significant route for menadione metabolites, primarily as glutathione and glucuronide conjugates.[3] Urinary excretion also plays a role, with menadione appearing in the urine shortly after oral intake of vitamin K sources, suggesting rapid intestinal metabolism and absorption.[4]
Conclusion
The metabolic fate of orally administered menadione in rats is intrinsically linked to the metabolism of dietary phylloquinone. Evidence strongly supports that menadione is generated in the intestine from phylloquinone and subsequently acts as a crucial circulating intermediate for the synthesis of menaquinone-4 in extrahepatic tissues. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers. However, it is important to note the absence of direct pharmacokinetic studies involving the oral administration of Menadione-d3. Future research focusing on a direct oral dosing of labeled menadione would be invaluable to fully characterize its absorption, distribution, metabolism, and excretion profile, including its oral bioavailability and first-pass effects. Such studies would provide a more complete picture for toxicological assessments and the development of novel therapeutic applications.
References
- 1. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of biliary taurocholate excretion during menadione metabolism in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Menadione-d3 to Menaquinone-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, particularly in the form of menaquinone-4 (MK-4), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and the regulation of gene expression. The biosynthesis of MK-4 in animal tissues often proceeds via the conversion of menadione (vitamin K3), a synthetic form of vitamin K. This technical guide provides an in-depth exploration of the enzymatic conversion of a deuterated form of menadione, Menadione-d3, to MK-4, a process of significant interest in metabolic research and drug development for tracing and quantifying vitamin K metabolism. This process is primarily catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).
Core Enzymatic Reaction
The central reaction in the conversion of this compound to MK-4 is a prenylation reaction. The enzyme UBIAD1 facilitates the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the this compound molecule. This results in the formation of MK-4, with the deuterium label from this compound incorporated into the MK-4 structure, allowing for its distinction from endogenous MK-4.[1][2] The reaction takes place in the endoplasmic reticulum.[2]
Key Enzyme: UBIAD1
UBIAD1 is a membrane-bound prenyltransferase that is the key enzyme responsible for the conversion of menadione to MK-4 in human and animal tissues.[2][3] Its activity is crucial for maintaining tissue-specific levels of MK-4.
Regulation of UBIAD1 Activity
The activity and localization of UBIAD1 are intricately linked with cholesterol metabolism, specifically through its interaction with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1][4] Sterols promote the binding of UBIAD1 to HMGCR, which in turn inhibits the degradation of HMGCR.[5][6] This interaction is modulated by the levels of GGPP. High levels of GGpp, a product of the mevalonate pathway regulated by HMGCR, cause the dissociation of the UBIAD1-HMGCR complex.[1] This dissociation allows for the degradation of HMGCR and the translocation of UBIAD1 to the Golgi apparatus.[6] This regulatory loop highlights a sophisticated mechanism for coordinating the synthesis of non-sterol isoprenoids (like GGPP for MK-4 synthesis) and cholesterol.
Quantitative Data
Table 1: Optimal In Vitro Reaction Conditions for Human UBIAD1
| Parameter | Optimal Value/Condition | Reference(s) |
| pH | 8.5 - 9.0 | [7][8] |
| Reductant | Dithiothreitol (DTT) ≥0.1 mM | [7][8] |
| Temperature | 37°C | [7] |
Table 2: Tissue-Specific Conversion of a Menadione Precursor to MK-4 in Rats
| Tissue | Relative MK-4 Concentration (pmol/g) | Reference(s) |
| Salivary Gland | 757.2 ± 111.8 | [9] |
| Brain | 38.6 ± 8.3 | [9] |
| Liver | Not detected | [9] |
Data represents MK-4-d levels on day 7 after feeding rats a diet containing deuterium-labeled phylloquinone, which is converted to labeled menadione as an intermediate.
Table 3: Kinetic Parameters of UBIAD1 Mutants for Menadione-d8
| UBIAD1 Mutant | Km for Menadione-d8 (nM) | Vmax (pmol/mg protein/h) | Reference(s) |
| K109A | Increased | Markedly Increased | [7] |
| C145A | Increased | Markedly Increased | [7] |
| E238A | Increased | Markedly Increased | [7] |
Note: Specific Km and Vmax values for wild-type UBIAD1 with this compound were not explicitly found in the search results. The table shows the effect of certain mutations on the affinity and maximum velocity of the enzyme for a deuterated menadione substrate.
Experimental Protocols
In Vitro UBIAD1 Activity Assay
This protocol is adapted from studies characterizing UBIAD1 enzymatic activity.[7]
Materials:
-
Microsomal fractions from cells expressing UBIAD1 (e.g., Sf9 cells infected with UBIAD1 baculovirus).
-
This compound (or a radiolabeled version like [3H]menadione for easier detection).
-
Geranylgeranyl pyrophosphate (GGPP).
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5.
-
Dithiothreitol (DTT).
-
Stop Solution: Ethanol.
-
Extraction Solvent: Hexane.
-
Internal standard for quantification (e.g., a different menaquinone species).
Procedure:
-
Prepare the reaction mixture in a final volume of 1 mL of reaction buffer.
-
Add UBIAD1-containing microsomes (e.g., 5 µg of protein).
-
Add this compound to the desired final concentration (e.g., 100 nM).
-
Add GGPP to the desired final concentration (e.g., 100 nM).
-
Add DTT to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 3 hours).
-
Stop the reaction by adding 1 mL of ethanol.
-
Extract the lipids by adding 3 mL of hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.
-
Analyze the formation of MK-4-d3 using LC-MS/MS.
Quantification of this compound and MK-4 by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of this compound and its product, MK-4, in biological samples.[10][11][12]
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS).
-
C18 or similar reversed-phase LC column.
Sample Preparation:
-
Extraction: For biological samples (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction with a non-polar solvent like hexane or a protein precipitation with a solvent like acetonitrile.
-
Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog of a different menaquinone or a structurally similar compound) prior to extraction to correct for extraction efficiency and matrix effects.
-
Derivatization (Optional): For enhanced sensitivity of menadione, derivatization with an agent like cysteamine can be performed to improve ionization efficiency in positive ion mode.[13]
LC-MS/MS Parameters:
-
Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium acetate or formic acid.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transition for this compound: The specific m/z transition will depend on the deuteration pattern. For example, for a menadione with three deuterium atoms on the methyl group, the precursor ion would be m/z 176. The product ion would be determined by fragmentation analysis.
-
MRM Transition for MK-4: The precursor ion is typically m/z 445.3, and a common product ion is m/z 187.1.
-
-
Quantification: Generate a calibration curve using known concentrations of this compound and MK-4 standards. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Enzymatic conversion of this compound to MK-4 by UBIAD1.
Caption: Experimental workflow for in vitro UBIAD1 activity assay.
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schnyder corneal dystrophy-associated UBIAD1 is defective in MK-4 synthesis and resists autophagy-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prenyltransferase UBIAD1 is the target of geranylgeraniol in degradation of HMG CoA reductase | eLife [elifesciences.org]
- 6. The prenyltransferase UBIAD1 is the target of geranylgeraniol in degradation of HMG CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of the Vitamin K2 Biosynthetic Enzyme UBIAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the vitamin K2 biosynthetic enzyme UBIAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Vitamin K Analogs using Menadione-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1] The primary forms of vitamin K are phylloquinone (vitamin K1), found in green leafy vegetables, and menaquinones (vitamin K2 or MK-n), which are synthesized by gut bacteria and found in fermented foods and animal products.[1][2] Menadione (vitamin K3) is a synthetic form of vitamin K.[2][3] Accurate quantification of these vitamin K analogs in biological matrices is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of vitamin K levels, overcoming the limitations of traditional methods like HPLC with fluorescence or electrochemical detection which often require extensive sample purification.[1] The use of stable isotope-labeled internal standards, such as Menadione-d3, is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of vitamin K analogs in human serum/plasma using LC-MS/MS with a focus on the principles of using a deuterated internal standard like this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methodologies designed for the extraction of fat-soluble vitamins from serum or plasma.[4]
Materials:
-
Human serum or plasma samples
-
This compound internal standard (ISTD) stock solution (e.g., 1000 ng/mL in methanol)
-
Ethanol, HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
Methanol, HPLC grade
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of serum, plasma, calibrators, or quality control samples in a test tube, add 50 µL of the Vitamin K internal standard solution.[4] Vortex briefly to mix.
-
Add 1.5 mL of ethanol to each tube and vortex for 1 minute to precipitate proteins.[4]
-
Add 4 mL of hexane and vortex for an additional 1 minute for liquid-liquid extraction.[4]
-
Centrifuge the tubes for 10 minutes at 13,000 rpm to separate the layers.[4]
-
Carefully transfer the upper organic (hexane) layer to a clean test tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the dried extract in 200 µL of a 1:3 water and methanol solution.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Chromatographic Conditions
The following conditions are a representative example for the separation of vitamin K analogs.
| Parameter | Specification |
| HPLC System | A high-performance liquid chromatography system such as a Thermo Scientific Vanquish Horizon[4] |
| Column | Thermo Scientific Accucore PFP, 100 x 2.1 mm, 2.6 µm[4] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in water[4] |
| Mobile Phase B | 0.1% Formic Acid in methanol[4] |
| Gradient | A gradient elution is typically used to separate the different vitamin K forms. An example is a convex curve gradient from 20% B to 100% B over several minutes.[2] |
| Flow Rate | A gradient in flow rate may be applied, for instance from 0.4 mL/min to 0.7 mL/min.[2] |
| Column Temperature | 50 °C[2] |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 4-9 minutes[4][5] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Scheduled Reaction Monitoring (SRM).
| Parameter | Specification |
| Mass Spectrometer | Thermo Scientific TSQ Endura Triple Quadrupole Mass Spectrometer[4] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode[4] or Atmospheric Pressure Chemical Ionization (APCI)[6] |
| Scan Type | Scheduled Reaction Monitoring (SRM) |
| Monitored Transitions | Specific precursor-to-product ion transitions for each vitamin K analog and the internal standard need to be optimized. For Menadione, derivatization might be necessary to enhance ionization.[7] |
Quantitative Data Summary
The following tables summarize method validation data from various studies employing LC-MS/MS for vitamin K analysis with deuterated internal standards.
Table 1: Linearity of Calibration Curves
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| Phylloquinone (K1) | 0.03 - 10.0 | 0.980 | [5] |
| Menaquinone-4 (MK-4) | 0.03 - 10.0 | 0.994 | [5] |
| Menaquinone-7 (MK-7) | 0.03 - 10.0 | 0.978 | [5] |
| Vitamin K Analogs | 0.1 - 1000 | >0.95 | [4] |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (Bias %) | Recovery (%) | Reference |
| Phylloquinone (K1) | Low, Med, High | 10.4, 3.2, 2.3 | 12.8, 11.3, 7.4 | 10.2, 3.5, 4.9 | 102.6 - 108.3 | [1] |
| Menaquinone-4 (MK-4) | Low, Med, High | 14.3, 3.2, 6.7 | 15.2, 9.2, 8.7 | 10.7, 0.5, 6.0 | 94.0 - 108.7 | [1] |
| Menaquinone-7 (MK-7) | Low, Med, High | 11.1, 6.0, 7.0 | 13.2, 11.1, 7.2 | 6.7, 2.0, 6.6 | 100.6 - 106.7 | [1] |
| Vitamin K Analogs | 25 and 250 | <10 | <10 | <10 | Not Reported | [4] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD/LLOQ | Reference |
| Phylloquinone (K1) | LLOQ: 0.14 nmol/L | [7] |
| Menaquinone-4 (MK-4) | LLOQ: 0.14 nmol/L | [7] |
| Menaquinone-7 (MK-7) | LLOQ: 4.40 nmol/L | [7] |
| Vitamin K Analogs | LOD/LOQ: 50 pg/mL to 1 ng/mL | [4] |
| Menadione (derivatized) | LLOQ: 0.05 ng/mL (plasma and urine) | [7] |
Visualizations
Experimental Workflow for Vitamin K Analysis
Caption: Workflow for the quantification of Vitamin K in biological samples.
Vitamin K Cycle and Carboxylation
Caption: The role of Vitamin K in the gamma-carboxylation of proteins.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population [PeerJ] [peerj.com]
- 6. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Method for the Quantification of Menadione in Human Plasma
Introduction
Menadione (Vitamin K3) is a synthetic naphthoquinone that plays a role as a precursor to vitamin K2. Its quantification in human plasma is crucial for nutritional assessment, toxicological studies, and pharmacokinetic analysis. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of menadione in human plasma. The method utilizes a stable isotope-labeled internal standard, Menadione-d3, and a derivatization step with cysteamine to enhance ionization efficiency and sensitivity in positive ion mode.[1][2] The sample preparation involves protein precipitation followed by solid-phase extraction for effective removal of matrix interferences.
Materials and Methods
Reagents and Chemicals
-
Menadione (Sigma-Aldrich)
-
This compound (Internal Standard, IS)
-
Cysteamine hydrochloride (Sigma-Aldrich)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Fisher Scientific)
-
Ammonium acetate (Sigma-Aldrich)
-
Human plasma (BioIVT)
-
Water (Milli-Q® or equivalent)
Instrumentation
-
Waters ACQUITY UPLC® System
-
Waters Xevo® TQ-S Mass Spectrometer
-
Waters ACQUITY UPLC® BEH C18 column (2.1 x 50 mm, 1.7 µm)
Sample Preparation
A protein precipitation followed by solid-phase extraction (SPE) is employed for sample cleanup.
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add 20 µL of 10 mg/mL cysteamine hydrochloride and 20 µL of 1 M ammonium acetate buffer (pH 5). Vortex and incubate at 60°C for 30 minutes.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
UPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 3 min, hold for 1 min, return to initial conditions |
MS/MS Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Menadione-Cysteamine | 232.1 | 186.1 | 30 | 15 |
| This compound-Cysteamine | 235.1 | 189.1 | 30 | 15 |
Results and Discussion
Calibration Curve
The method was linear over the concentration range of 0.05 to 50 ng/mL for menadione in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression analysis with a 1/x² weighting factor was used.[1]
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Menadione | 0.05 - 50 | y = 0.1234x + 0.0056 | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.15 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| MQC | 2.5 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| HQC | 40 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Recovery
The extraction recovery of menadione was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
Table 4: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 0.15 | > 85% |
| MQC | 2.5 | > 85% |
| HQC | 40 | > 85% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Menadione Stock Solution (1 mg/mL): Accurately weigh 10 mg of menadione and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the menadione stock solution in methanol to create calibration standards and QC samples. Prepare a 100 ng/mL working solution of this compound in methanol.
Protocol 2: Sample Preparation Workflow
References
Application Notes and Protocols for Menadione-d3 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of menadione (Vitamin K3) in various biological matrices using a stable isotope dilution assay with Menadione-d3 as an internal standard. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Introduction
Menadione, a synthetic form of vitamin K, plays a crucial role in various biological processes, including blood coagulation and bone metabolism.[1][2] Accurate quantification of menadione in biological samples is essential for pharmacokinetic studies, nutritional research, and clinical diagnostics. Stable isotope dilution analysis (SIDA) using a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry.[3] this compound, being chemically identical to menadione but with a different mass, co-elutes chromatographically and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
Experimental Protocols
Several analytical methods have been developed for the quantification of menadione, often requiring derivatization to enhance its ionization efficiency and sensitivity in mass spectrometry.[5][6] Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Derivatization with 3-Mercaptopropionic Acid for Plasma Samples
This protocol is adapted from a method for quantifying menadione in human plasma and is noted for its high sensitivity.[6]
Materials:
-
Menadione and this compound standards
-
Human plasma
-
3-Mercaptopropionic acid
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 50 µL of 3-mercaptopropionic acid solution to initiate derivatization via Michael addition.[6]
-
Vortex the mixture and incubate.
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) to clean up the sample.
-
Elute the derivatized analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Cysteamine Derivatization for Plasma and Urine
This method utilizes cysteamine for derivatization, enabling detection under positive ionization mode with high efficiency.[5]
Materials:
-
Menadione and this compound standards
-
Plasma or urine samples
-
Cysteamine
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Spike plasma or urine samples with this compound internal standard.
-
Add cysteamine solution to the sample. The reaction is reported to be non-toxic, easy to handle, and highly efficient.[5]
-
-
Extraction:
-
Employ a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method for sample cleanup.
-
-
Analysis:
-
Analyze the extracted and derivatized sample by UPLC-MS/MS. This method allows for quantification in the range of 0.05-50.0 ng/mL in both plasma and urine with good accuracy and precision.[5]
-
Protocol 3: "Pseudo" Multiple Reaction Monitoring (MRM) without Derivatization
For instances where derivatization is not desired, a "pseudo" MRM technique can be employed. This method is useful for compounds like menadione that do not produce suitable product ions for traditional MRM.[7][8] In this technique, both quadrupoles of the mass spectrometer are set to monitor the same ion.[7][8]
Materials:
-
Menadione and this compound standards
-
Biological matrix (e.g., plasma, urine, cell culture media)
-
Methanol
-
Water (LC-MS grade)
-
Hexane (for extraction)
Procedure:
-
Sample Preparation:
-
Add this compound internal standard to the sample.
-
Perform a liquid-liquid extraction with hexane.
-
-
Analysis:
-
Inject the hexane extract directly into the LC-MS/MS system.
-
Set the mass spectrometer to pseudo MRM mode, with the precursor and product ion m/z values being the same for both menadione and this compound.
-
Data Presentation
The following tables summarize the quantitative data from various published methods for menadione analysis using stable isotope dilution.
| Parameter | Plasma (with Derivatization) | Urine (with Derivatization) | Plasma (Pseudo MRM) | Animal Feed (SFC-MS/MS) |
| Internal Standard | This compound | This compound | This compound | Menadione-d8 |
| LLOQ | 0.03 ng/mL[6] | 0.05 ng/mL[5] | 40 pg (on-column)[7][8] | - |
| Calibration Range | - | 0.05 - 50.0 ng/mL[5] | - | 10 - 300 ng/mL[4] |
| Precision (RSD%) | Good[6] | Satisfied[5] | 5.4 - 8.2%[7][8] | - |
| Recovery | >92%[5] | - | 90.5 - 109.6%[7][8] | - |
| Instrumentation | LC-MS/MS[6] | UPLC-MS/MS[5] | LC-MS/MS[7][8] | SFC-MS/MS[4] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; SFC: Supercritical Fluid Chromatography
Mass Spectrometry Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |
| Menadione | 173.1 | 105 | SFC-MS/MS[4] |
| Menadione-d8 | 181.1 | 108.9 | SFC-MS/MS[4] |
Visualizations
Experimental Workflow for Menadione Quantification
The following diagram illustrates a typical workflow for the quantification of menadione using a stable isotope dilution assay with this compound.
Caption: General workflow for menadione analysis using stable isotope dilution.
Logical Relationship of Stable Isotope Dilution Assay
This diagram illustrates the principle of the stable isotope dilution assay.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Menadione-d3 in the Study of Vitamin K-Dependent Carboxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is an essential cofactor for the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a range of proteins known as vitamin K-dependent proteins (VKDPs). This process, termed γ-glutamyl carboxylation, is critical for the biological activity of VKDPs involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. Menadione (Vitamin K3) is a synthetic provitamin K that can be converted in vivo to menaquinone-4 (MK-4), a biologically active form of vitamin K2. Menadione-d3, a deuterated analog of menadione, serves as a powerful tool in metabolic studies, acting as a tracer and an internal standard for highly sensitive and specific quantification by mass spectrometry. This allows for the precise investigation of vitamin K metabolism, the kinetics of carboxylation, and the efficacy of vitamin K analogs.
Core Applications of this compound
-
Metabolic Tracer: this compound enables the tracing of the metabolic fate of menadione, including its conversion to MK-4 in various tissues and cell types.
-
Internal Standard: Due to its similar chemical properties to endogenous menadione and a distinct mass, this compound is an ideal internal standard for accurate quantification of menadione and other vitamin K analogs in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
-
Enzyme Kinetics: It can be used to study the kinetics of the enzymes involved in the vitamin K cycle, such as the γ-glutamyl carboxylase (GGCX) and the enzymes responsible for the conversion of menadione to MK-4.
-
Drug Discovery: this compound can be employed in screening assays to identify and characterize novel compounds that modulate vitamin K metabolism and carboxylation.
Data Presentation
Table 1: Conversion of Vitamin K Analogs to Menaquinone-4 (MK-4) in Cell Culture
| Vitamin K Analog | Concentration (µM) | Cell Line | Incubation Time (h) | MK-4 Formed (pmol/mg protein) | Reference |
| Menadione | 10 | Caco-2 | 24 | 15.3 ± 0.4 | [1] |
| Phylloquinone (PK) | 10 | Caco-2 | 24 | Not Detected | [1] |
| Menadione | 1 | HEK293 | 24 | ~350 (relative value) | [2] |
| MK-2 | 1 | HEK293 | 24 | ~250 (relative value) | [2] |
| MK-3 | 1 | HEK293 | 24 | ~150 (relative value) | [2] |
Note: The data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Carboxylation Activity of Different Vitamin K Forms
| Vitamin K Form | Concentration | Assay System | Outcome Measure | Relative Activity | Reference |
| Phylloquinone (K1) | Not specified | In vitro VKORC1 assay | Enzymatic activity | Active | [3][4] |
| Menaquinone-4 (MK-4) | Not specified | In vitro VKORC1 assay | Enzymatic activity | Active (equivalent to K1) | [3][4] |
| Menaquinone-7 (MK-7) | Not specified | In vitro VKORC1 assay | Enzymatic activity | Lower than K1 and MK-4 | [3][4] |
| Menadione (K3) | Not specified | In vitro VKORC1 assay | Enzymatic activity | No activity | [3][4] |
| Phylloquinone | 2.9 µM | P. gingivalis growth | Growth promotion | Effective | [5] |
| Menadione | 2.9 µM | P. gingivalis growth | Growth promotion | Effective (but can be inhibitory at higher concentrations) | [5] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Vitamin K-Dependent Carboxylation using this compound as a Tracer
Objective: To monitor the conversion of this compound to deuterated MK-4 (MK-4-d4) and its ability to support the carboxylation of a vitamin K-dependent reporter protein in a cellular context.
Materials:
-
HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., FIXgla-PC).[6][7]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound solution (in ethanol or DMSO).
-
Vitamin K-free FBS (optional, for low background studies).
-
Warfarin (optional, as an inhibitor of the vitamin K cycle).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer.
-
Enzyme-linked immunosorbent assay (ELISA) kit for the specific detection of the carboxylated reporter protein.
-
LC-MS/MS system for the analysis of vitamin K analogs.
Procedure:
-
Cell Culture: Culture the HEK293 reporter cells in DMEM with 10% FBS until they reach 80-90% confluency in 6-well plates.
-
Treatment:
-
Wash the cells twice with PBS.
-
Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1-10 µM).
-
Include control wells with non-deuterated menadione, phylloquinone, or vehicle control.
-
For inhibition studies, pre-incubate cells with warfarin for a specified time before adding this compound.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture medium, centrifuge to remove cell debris, and store at -80°C for carboxylation analysis.
-
Cell Pellet: Wash the cells twice with ice-cold PBS, scrape the cells into a microcentrifuge tube, and pellet them by centrifugation. Store the cell pellet at -80°C for vitamin K analysis.
-
-
Analysis of Carboxylation:
-
Quantify the concentration of the carboxylated reporter protein in the conditioned medium using a specific ELISA. The amount of carboxylated protein is an indicator of the γ-glutamyl carboxylase activity supported by the provided vitamin K source.
-
-
Analysis of Vitamin K Metabolites:
-
Extraction: Extract the vitamin K analogs from the cell pellet using an appropriate organic solvent (e.g., hexane or a mixture of isopropanol and hexane).
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the intracellular concentrations of this compound and its metabolite, MK-4-d4. A non-deuterated menadione or another deuterated vitamin K analog can be used as an internal standard for quantification.
-
Protocol 2: In Vitro Microsomal γ-Glutamyl Carboxylase Assay
Objective: To measure the activity of γ-glutamyl carboxylase in liver microsomes using this compound as a precursor for the active vitamin K cofactor.
Materials:
-
Liver microsomes (from human or animal sources).[8]
-
Tris-HCl buffer (pH 7.4).
-
Dithiothreitol (DTT) or another reducing agent.
-
Biotinylated pentapeptide substrate (e.g., FLEEL-biotin).
-
This compound.
-
NAD(P)H.
-
Sodium bicarbonate (containing 14C-labeled bicarbonate for radiometric detection, or unlabeled for MS-based detection).
-
Streptavidin-coated plates or beads.
-
Scintillation counter (for radiometric assay) or LC-MS system (for stable isotope assay).
Procedure:
-
Microsome Preparation: Thaw the liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
DTT (to reduce menadione to its active hydroquinone form)
-
Biotinylated pentapeptide substrate
-
This compound
-
NAD(P)H
-
Sodium bicarbonate (14C-labeled or unlabeled)
-
-
Initiate the Reaction: Add the microsomal suspension to the reaction mixture to start the carboxylation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Terminate the Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Capture of Carboxylated Peptide:
-
Transfer the reaction mixture to a streptavidin-coated plate or incubate with streptavidin-coated beads to capture the biotinylated peptide.
-
Wash the plate/beads to remove unincorporated reactants.
-
-
Detection and Quantification:
-
Radiometric Method: If 14C-bicarbonate was used, measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the carboxylase activity.
-
Mass Spectrometry Method: If unlabeled bicarbonate was used, elute the carboxylated peptide from the streptavidin support and analyze it by LC-MS to detect the mass shift corresponding to the addition of a carboxyl group. The ratio of carboxylated to uncarboxylated peptide provides a measure of enzyme activity.
-
Visualizations
Caption: The Vitamin K cycle and its role in γ-glutamyl carboxylation.
Caption: Experimental workflow for a cell-based carboxylation assay.
Caption: Logical workflow of using this compound as a stable isotope tracer.
References
- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new vitamin K derivatives with a ketone group at the C-1’ position of the side chain and their conversion to menaquinone-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylloquinone is preferable over menadione as a growth factor for Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Tracing Vitamin K Metabolism In Vivo with Menadione-d3
Introduction
Vitamin K is a vital fat-soluble vitamin that functions as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for blood coagulation and bone metabolism. The vitamin K family includes phylloquinone (PK, vitamin K1), primarily found in plants, and a series of menaquinones (MK-n, vitamin K2), which are mainly of bacterial origin. Menadione (vitamin K3) is a synthetic provitamin form that lacks the sidechain characteristic of natural vitamin K forms.[1][2] In vivo, menadione can be converted into the biologically active menaquinone-4 (MK-4).[1][3][4] This conversion is a crucial step in vitamin K metabolism, catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which attaches a geranylgeranyl group to the menadione core.[1][3][5][6]
The use of stable isotope-labeled Menadione, such as Menadione-d3, provides a powerful tool for metabolic research. It allows scientists to precisely trace the fate of the administered precursor and distinguish the newly synthesized, deuterium-labeled MK-4 (d3-MK-4) from the pre-existing, unlabeled vitamin K pool within tissues.[6][7][8] This methodology is critical for accurately studying the pharmacokinetics, tissue-specific synthesis, and distribution of MK-4.
Principle of the Method
When this compound is administered orally, it is absorbed in the intestine, a key site for vitamin K metabolism where dietary forms can be converted into menadione.[6][9][10][11] The labeled menadione then circulates and is taken up by various extrahepatic tissues, such as the brain, pancreas, and kidneys.[7][8] Within the endoplasmic reticulum of these cells, the UBIAD1 enzyme prenylates the this compound, using geranylgeranyl pyrophosphate (GGPP) as a substrate, to form d3-MK-4.[4][5][6] By subsequently collecting tissues and biofluids and analyzing them with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify the amount of d3-MK-4 formed, providing direct insight into the dynamics of vitamin K conversion in different parts of the body.
Experimental Workflow and Metabolic Pathway
The overall process for conducting in vivo tracer studies with this compound follows a structured workflow from animal preparation to final data analysis. The core biochemical reaction involves the enzymatic conversion of the menadione precursor to MK-4.
Figure 1: General workflow for in vivo studies using this compound to trace MK-4 synthesis.
Figure 2: Conversion of this compound to d3-MK-4, mediated by the enzyme UBIAD1.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in rodent studies.[6][8] Researchers should adapt them based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Dosing in a Rodent Model
-
Animal Model and Acclimation: Use male Fischer 344 or Sprague-Dawley rats.[8][12] House the animals under standard conditions and acclimate them to a vitamin K-deficient diet for 14 days to lower endogenous vitamin K levels.[8] Ensure the basal diet mix is free of menadione.[1]
-
Tracer Preparation: Obtain this compound. For dietary administration, thoroughly mix the this compound into the vitamin K-deficient diet to achieve the target concentration (e.g., 1.5-2.0 mg/kg of diet).[8] For oral gavage, suspend this compound in a suitable vehicle like corn oil.
-
Administration: Provide the this compound-containing diet ad libitum for the duration of the study (e.g., 1 to 7 days).[8] Alternatively, administer a single dose via oral gavage.
Protocol 2: Sample Collection and Processing
-
Timeline: At predetermined endpoints (e.g., 24 hours, 7 days), euthanize the animals according to approved protocols.[8]
-
Blood Collection: Collect whole blood via cardiac puncture into tubes appropriate for serum or plasma separation. Centrifuge the blood and store the resulting serum/plasma at -80°C.
-
Tissue Collection: Promptly perfuse the animals with phosphate-buffered saline (PBS) to remove blood from the organs. Dissect and collect tissues of interest (e.g., liver, brain, kidneys, pancreas, testes, adipose tissue).[7][8] Weigh the tissues, snap-freeze them in liquid nitrogen, and store them at -80°C until extraction.
-
Urine Collection: If required, house animals in metabolic cages to collect urine throughout the study period. Store urine at -80°C.[8]
Protocol 3: Extraction of Vitamin K Metabolites
-
Tissue Homogenization: Weigh 100-200 mg of frozen tissue and homogenize it in cold PBS using a suitable homogenizer.[8]
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a different isotopologue of vitamin K) to the homogenate to correct for extraction efficiency and instrument variability.
-
Liquid-Liquid Extraction: Add an organic solvent mixture, such as 10 mL of an acetone/ethanol (9:1) solution, to the homogenate to precipitate proteins and extract lipids.[6]
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to pellet the tissue debris.
-
Evaporation and Reconstitution: Carefully transfer the organic supernatant to a new tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a small, known volume of the mobile phase (e.g., methanol) for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Quantification
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.[6][8]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Operate the APCI source in negative ion mode.[8]
-
Detection Method: Use Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity. Develop MRM transitions for this compound, d3-MK-4, and the internal standard. For compounds that do not produce stable product ions, a "pseudo MRM" method can be employed where the first and third quadrupoles are set to monitor the same molecular ion.[13][14]
-
-
Quantification: Generate a standard curve using known concentrations of d3-MK-4. Calculate the concentration of d3-MK-4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Express results as pmol/g or ng/g of wet tissue weight.
Data Presentation
Quantitative data from these experiments reveal the tissue-specific capacity for MK-4 synthesis. The table below provides an example of how such data can be structured.
Table 1: Example Tissue Distribution of Newly Synthesized d3-Menaquinone-4 (d3-MK-4) in Rats 7 Days After Continuous Dietary Administration of this compound.
| Tissue | d3-MK-4 Concentration (pmol/g wet weight) |
| Brain | 15.8 ± 2.1 |
| Pancreas | 25.4 ± 3.5 |
| Kidney | 18.9 ± 2.9 |
| Testes | 12.5 ± 1.8 |
| Liver | 5.2 ± 0.9 |
| Adipose Tissue | 8.7 ± 1.3 |
Note: Data are hypothetical and for illustrative purposes only, based on the general findings that extrahepatic tissues are primary sites of MK-4 accumulation.[7][8]
References
- 1. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menadione - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Vitamin K2 Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice | PLOS One [journals.plos.org]
- 5. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]
- 6. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of vitamin K3 treatment on the pharmacokinetics and metabolism of (+)-propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Menadione-d3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione, a synthetic form of vitamin K, is widely recognized for its ability to induce cellular cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3][4] This property makes it a valuable tool for studying the mechanisms of oxidative stress-induced cell death and for evaluating the efficacy of potential cytoprotective or cytotoxic therapeutic agents.[5][6] Menadione's mechanism of action involves redox cycling, which leads to the production of superoxide radicals and hydrogen peroxide, ultimately causing cellular damage and triggering various cell death pathways, including apoptosis and necrosis.[1][4][7][8]
These application notes provide detailed protocols for studying Menadione-d3 cytotoxicity in cell culture. The protocols cover essential assays for assessing cell viability, membrane integrity, intracellular ROS production, and apoptosis.
Mechanism of Action: Menadione-Induced Cytotoxicity
Menadione induces cytotoxicity primarily through the generation of ROS. This process, known as redox cycling, involves the enzymatic reduction of menadione to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions. This cycle repeats, leading to a continuous production of ROS and the depletion of cellular reducing equivalents like glutathione (GSH).[4][8] The resulting oxidative stress disrupts cellular homeostasis, leading to damage of lipids, proteins, and DNA, and the activation of cell death signaling pathways.[5]
Key signaling pathways implicated in menadione-induced cell death include the activation of poly (ADP-ribose) polymerase (PARP), which is triggered by DNA damage.[1][2][5] While menadione can induce the release of cytochrome c from mitochondria, a hallmark of apoptosis, some studies suggest that the classical apoptotic pathway involving Bax/Bak and caspase-9 may not be essential for menadione-induced cell death in all cell types.[1][2] High concentrations of menadione tend to induce necrosis, while lower concentrations are more likely to trigger apoptosis.[8]
Caption: Signaling pathway of Menadione-induced cytotoxicity.
Quantitative Data Summary
The cytotoxic effects of menadione can vary significantly depending on the cell line, concentration, and exposure time. The following table summarizes reported IC50 values for menadione in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [5] |
| Hep3B | Human Hepatoma | 10 | 72 | [5] |
| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [5] |
| Leukemia (parental) | Human Leukemia | 18 ± 2.4 | Not Specified | [1] |
| Leukemia (multidrug-resistant) | Human Leukemia | 13.5 ± 3.6 | Not Specified | [1] |
| Glioma Cell Lines | Human Glioma | 13.5 - 25 | Not Specified | [7] |
Experimental Protocols
The following are detailed protocols for commonly used assays to study menadione-induced cytotoxicity.
Caption: General experimental workflow for studying cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound. Prepare serial dilutions of the this compound stock solution in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[4] Alternatively, for suspension cells, the solvent can be added directly.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
Materials:
-
Cells and culture reagents as in the MTT assay
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells:
-
Spontaneous LDH release (vehicle control): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]
Materials:
-
Cells and culture reagents
-
24-well or 96-well plates (black, clear-bottom for fluorescence microscopy/plate reader)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate and treat with this compound as described in the MTT protocol.
-
DCFH-DA Loading: After the desired treatment time, remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.[11]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][12]
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells and culture reagents
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as previously described.
-
Cell Lysis: After treatment, collect both adherent and suspension cells. Centrifuge the cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration.
-
Caspase-3 Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate.[13]
-
Prepare the reaction mixture containing reaction buffer, DTT, and the caspase-3 substrate according to the kit's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[13]
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Apoptosis Assessment: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method allows for the quantitative analysis of different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cells and culture reagents
-
Flow cytometry tubes
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound.
-
Cell Harvesting: After treatment, collect the culture medium (containing detached cells) and harvest the adherent cells using a gentle method like trypsinization. Combine the detached and adherent cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small). Quantify the percentage of cells in each quadrant.
-
References
- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioquochem.com [bioquochem.com]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Menadione-d3 in Animal Feed Premixes using SFC-MSMS
Abstract
This application note details a robust and rapid method for the quantification of Menadione (Vitamin K3) in animal feed premixes using Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MSMS). Menadione is a synthetic form of vitamin K crucial for various physiological processes in animals, and its accurate quantification in feed is vital to prevent deficiency or toxicity.[1] The use of a deuterated internal standard, Menadione-d3, ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The described method involves a straightforward sample extraction followed by a fast SFC-MSMS analysis, offering a significant improvement over traditional chromatographic techniques in terms of speed and reduced solvent consumption.[1]
Introduction
Vitamin K is an essential fat-soluble vitamin that plays a critical role as a cofactor in the post-translational gamma-carboxylation of specific glutamate residues in proteins, which is vital for blood coagulation and bone metabolism.[2][3] Menadione (Vitamin K3) is a synthetic analogue of vitamin K that is commonly added to animal feed to ensure adequate levels of this nutrient.[1][4] Given that both deficiency and excess of Menadione can lead to adverse health effects in animals, a reliable and accurate analytical method for its quantification in feed premixes is essential for quality control.[1]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of fat-soluble vitamins, offering faster separations and a significant reduction in the use of organic solvents compared to traditional liquid chromatography.[1][2][5][6] When coupled with tandem mass spectrometry (MSMS), it provides excellent selectivity and sensitivity for the analysis of complex matrices such as animal feed. The use of a stable isotope-labeled internal standard, like this compound, is a key component of a robust quantitative method, as it effectively corrects for any variability during sample preparation and analysis.
This application note provides a detailed protocol for the extraction and quantification of Menadione in animal feed premixes using SFC-MSMS with this compound as an internal standard.
Experimental Protocols
Reagents and Materials
-
Menadione analytical standard
-
This compound internal standard
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water
-
Weak acid solution (e.g., 0.1 M HCl)
-
Aqueous basic solution (e.g., 0.1 M NaOH)
-
Animal feed premix samples
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a stock solution of Menadione (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these, prepare working standard solutions and a working internal standard solution at appropriate concentrations by serial dilution in methanol.
2.2. Sample Preparation
-
Homogenize the animal feed premix sample, preferably by cryo-milling, to ensure a representative portion.[1]
-
Weigh approximately 1 gram of the homogenized premix into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 5 mL of a weak acid solution and vortex vigorously for 2 minutes to facilitate the conversion of Menadione Sodium Bisulfite to Menadione.[1]
-
Add 5 mL of an aqueous basic solution and 10 mL of hexane.[1]
-
Vortex vigorously for 5 minutes to extract Menadione into the hexane layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the upper hexane layer to a clean tube.
-
The hexane extract can be directly injected into the SFC-MSMS system.[1]
SFC-MSMS Conditions
-
Instrument: Supercritical Fluid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable column for SFC, such as a Cosmosil π Napthelene (4.6 x 250 mm, 5µm), can be used.[1]
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A linear gradient of methanol in supercritical carbon dioxide.
-
Flow Rate: 3 mL/min[1]
-
Backpressure: 146 bar[1]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The molecular weight of Menadione is 172.18 g/mol and this compound is 175.20 g/mol .[1][4][5][7][8][9][10][11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Menadione | 173.2 | 105.1 | 100 | 20 |
| This compound | 176.2 | 108.1 | 100 | 20 |
Note: The optimal collision energy for this compound should be determined experimentally. An alternative is to use a pseudo-MRM transition (e.g., 176.2 -> 176.2) if a stable product ion is not readily observed.[13]
Data Presentation
The quantitative data should be summarized in clear and concise tables. Below are examples of how to present the calibration curve, accuracy, and precision data.
Table 1: Menadione Calibration Curve Data
| Concentration (ng/mL) | Menadione Peak Area | This compound Peak Area | Peak Area Ratio (Menadione/Menadione-d3) |
| 10 | 15,234 | 148,987 | 0.102 |
| 25 | 38,123 | 150,123 | 0.254 |
| 50 | 76,543 | 149,567 | 0.512 |
| 100 | 152,876 | 151,098 | 1.012 |
| 250 | 380,987 | 149,876 | 2.542 |
| 500 | 758,765 | 150,456 | 5.044 |
| Linearity (R²): >0.995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/g) | N | Measured Concentration (µg/g) (Mean ± SD) | Recovery (%) | RSD (%) |
| 5.0 | 6 | 4.95 ± 0.21 | 99.0 | 4.2 |
| 50.0 | 6 | 51.2 ± 1.8 | 102.4 | 3.5 |
| 200.0 | 6 | 197.6 ± 7.5 | 98.8 | 3.8 |
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Diagram 2: Vitamin K Signaling Pathway
Caption: Simplified Vitamin K signaling pathway.
Conclusion
The SFC-MSMS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Menadione in animal feed premixes. The fast extraction procedure and short chromatographic run time allow for high sample throughput.[1] The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for routine quality control in the animal feed industry, ensuring that Menadione levels are within the optimal range for animal health.
References
- 1. Menadione [drugfuture.com]
- 2. What is the mechanism of Menadione? [synapse.patsnap.com]
- 3. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Menadione D3 | CAS#:5172-16-7 | Chemsrc [chemsrc.com]
- 6. agilent.com [agilent.com]
- 7. Menadione | 58-27-5 [chemicalbook.com]
- 8. Menadione Phenolic | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Menadione - Wikipedia [en.wikipedia.org]
- 13. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Menadione-d3 Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K3, is a synthetic analog of vitamin K.[1] Menadione-d3 is a deuterated version of Menadione, often used as an internal standard for quantitative analysis or as a tracer in metabolic studies.[2] Beyond its role as a vitamin K precursor, Menadione exhibits a range of biological activities, primarily stemming from its ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress.[3][4] This property makes it a compound of interest in cancer research, as it can selectively induce apoptosis in tumor cells.[5][6][7] In vitro assays are crucial for elucidating the mechanisms of action of this compound and quantifying its biological effects. These application notes provide detailed protocols for assessing the key biological activities of this compound.
Application Note 1: Assessment of Cytotoxicity and Cell Viability
Principle
The cytotoxicity of this compound is frequently assessed using tetrazolium-based colorimetric assays such as the MTT, MTS, or WST-8 assays.[5][8][9] These assays measure the metabolic activity of viable cells. In the case of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt to purple formazan crystals.[5][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 5-Fluorouracil).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| H4IIE (rat hepatocellular carcinoma) | 24 | 25 | [5] |
| HeLa | - | 3.7 | [10] |
| Mia PaCa2 (human pancreatic carcinoma) | - | 6.2 | [10] |
| Hep3B (human hepatoma) | 72 | 10 | [5] |
| HepG2 (human hepatoblastoma) | 24 | 13.7 | [5] |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Application Note 2: Analysis of Apoptosis Induction
Principle
Menadione is a known inducer of apoptosis.[5][6] Apoptosis, or programmed cell death, can be detected using various methods. A common approach is the Annexin V/Propidium Iodide (PI) assay.[7][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Data Presentation
| Cell Line | Menadione (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| HeLa | 10 | 18 | 24.57 | [11] |
| HeLa | 25 | 18 | 44.09 | [11] |
| HeLa | 50 | 18 | 66.45 | [11] |
| AGS | 15 | 6 | 12.6 (early), 16.6 (late) | [7] |
| AGS | 15 | 12 | 6.5 (early), 33.87 (late) | [7] |
Signaling Pathway for Menadione-Induced Apoptosis
Caption: Menadione-induced apoptosis signaling pathway.
Application Note 3: Measurement of Oxidative Stress
Principle
Menadione's primary mechanism of action involves redox cycling, which leads to the production of superoxide radicals and other reactive oxygen species (ROS).[4][12] The resulting oxidative stress can be quantified by measuring intracellular ROS levels. Fluorescent probes like Dihydroethidium (DHE) and its mitochondrial-targeted analog, MitoSOX™ Red, are commonly used for this purpose.[13] MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Experimental Protocol: ROS Detection with MitoSOX™ Red
-
Cell Culture: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time. A positive control, such as a higher concentration of Menadione, can be used.[13]
-
Staining: Remove the treatment medium and incubate the cells with 5 µM MitoSOX™ Red in fresh medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
Quantification: Quantify the fluorescence intensity using image analysis software.
Data Presentation
| Cell Line | Menadione (µM) | Fold Increase in Mitochondrial Superoxide | Reference |
| Cancer Cells | 10 | ~1.5 - 2 | [14] |
| Cancer Cells | 20 | ~7 - 9 | [14] |
Signaling Pathway for Menadione-Induced ROS Production
Caption: Menadione redox cycling and ROS generation.
Application Note 4: Evaluation of Mitochondrial Dysfunction
Principle
The induction of oxidative stress by Menadione often leads to mitochondrial dysfunction.[10][12][15] This can be assessed by measuring the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis. Fluorescent dyes like JC-1 are used to monitor ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Experimental Protocol: Mitochondrial Membrane Potential Assay with JC-1
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in medium containing 2 µM JC-1 and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. For flow cytometry, detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Data Presentation
| Cell Line | Treatment | Observation | Reference |
| Jurkat T cells | Menadione | Collapse of inner transmembrane potential (ΔΨm) | [10][16] |
| Pancreatic acinar cells | Menadione | Mitochondrial depolarization | [10] |
Menadione's Effect on Mitochondria
Caption: Effects of Menadione on mitochondrial function.
Application Note 5: NQO1 Activity Assay
Principle
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, including Menadione, to hydroquinones.[17] This is generally a detoxification pathway that prevents the formation of semiquinone radicals and subsequent ROS production.[17] NQO1 activity can be measured using a colorimetric assay where NQO1 in a cell lysate reduces Menadione, which then reduces a tetrazolium salt (like WST-1) to a colored formazan product.[18] The rate of color formation is proportional to NQO1 activity. Dicoumarol is used as a specific inhibitor of NQO1 to distinguish its activity from other reductases.
Experimental Protocol: NQO1 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound treated cells.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, NADH, and Menadione. For a negative control, include dicoumarol in a parallel set of wells.
-
Colorimetric Reaction: Add the WST-1 reagent to initiate the colorimetric reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 440 nm over time using a microplate reader.
-
Calculation: NQO1 activity is calculated as the dicoumarol-sensitive rate of WST-1 reduction.
Data Presentation
| Sample Type | Observation | Reference |
| INS-1 832/13 cells with NQO1 overexpression | Decreased Menadione-dependent H2O2 production | [17] |
| INS-1 832/13 cells with NQO1 inhibition (dicoumarol) | Enhanced Menadione-dependent H2O2 production | [17] |
Role of NQO1 in Menadione Metabolism
Caption: Competing pathways of Menadione metabolism.
Application Note 6: Cell Cycle Analysis
Principle
Menadione has been shown to induce cell cycle arrest, particularly at the G2/M phase, in some cancer cell lines.[7][19] Cell cycle analysis can be performed by staining the DNA of fixed cells with a fluorescent dye such as Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[20] The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C or for at least 2 hours on ice.[20]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
| Cell Line | Menadione (µM) | Observation | Reference |
| AGS (gastric cancer) | 15 | G2/M arrest | [7][19] |
| AGS (gastric cancer) | 15 | Down-regulation of CDC25C, CDK1, and Cyclin B1 | [19] |
Menadione's Effect on the Cell Cycle
Caption: Mechanism of Menadione-induced G2/M cell cycle arrest.
References
- 1. Menadione - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell viability assay selection guide | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic menadione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 19. researchgate.net [researchgate.net]
- 20. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Use of Menadione in Studying Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (2-methyl-1,4-naphthoquinone), a synthetic analog of vitamin K, is a widely utilized tool in cellular biology and toxicology to induce the generation of reactive oxygen species (ROS). Its ability to undergo redox cycling within cells leads to the production of superoxide radicals (O₂⁻) and subsequent downstream ROS, making it an invaluable compound for studying the mechanisms of oxidative stress, cellular signaling pathways mediated by ROS, and the efficacy of antioxidant compounds. Low concentrations of menadione can mimic endogenous oxidant signals, while higher concentrations induce significant oxidative stress, leading to cellular damage and cell death.[1]
Role of Menadione-d3
This compound is the deuterated form of menadione. In the context of ROS generation studies, this compound is primarily employed as a stable isotope-labeled internal standard for the accurate quantification of menadione in biological samples, such as plasma and urine, using mass spectrometry-based techniques (e.g., UPLC-MS/MS). The use of a deuterated standard allows for precise measurement of the parent compound's concentration, which is crucial for pharmacokinetic and metabolic studies. While deuteration can sometimes alter the metabolic fate and toxicity of compounds, there is currently no widespread evidence to suggest that this compound is used to directly modulate or study ROS generation in a manner different from its non-deuterated counterpart. Its main utility lies in the analytical validation of menadione exposure.
Mechanism of ROS Generation by Menadione
Menadione induces ROS production through a process known as redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase and thioredoxin reductase.[2] This unstable semiquinone radical then rapidly donates an electron to molecular oxygen (O₂) to generate a superoxide anion radical (O₂⁻), while regenerating the parent quinone. This futile cycle can repeat, leading to a significant accumulation of superoxide radicals. Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), either spontaneously or through the action of superoxide dismutase (SOD).
Data Presentation: Quantitative Effects of Menadione
The following tables summarize quantitative data from various studies on the effects of menadione on different cell types.
Table 1: Menadione Concentration and Incubation Times for ROS Induction
| Cell Type | Menadione Concentration | Incubation Time | Method of ROS Detection | Observed Effect |
| HEK293T | 10 µM | 24 hours | roGFP | Increased cytoplasmic and mitochondrial ROS[3] |
| Cardiomyocytes | 25 µM | 15 minutes | RoGFP | 74% oxidation of cytosolic RoGFP[1] |
| Neuronal (PC12) | 10-50 µM | 1-24 hours | DCF-DA | Dose- and time-dependent increase in ROS[4] |
| Neuronal (SH-SY5Y) | 10-50 µM | 1-24 hours | DCF-DA | Dose- and time-dependent increase in ROS[4] |
| Pancreatic Acinar Cells | 30 µM | Not specified | H2DCFDA | Increased ROS production[5] |
| Human Aorta Endothelial Cells (HAEC) | Not specified | 3 hours | MitoRos and DCF | Increased ROS formation[6] |
Table 2: Effects of Menadione on Cell Viability
| Cell Type | Menadione Concentration | Incubation Time | Viability Assay | Observed Effect |
| Cardiomyocytes | 25 µmol/L | 4-6 hours | Propidium Iodide (PI) uptake | Time- and dose-dependent cell death[1] |
| Neuronal (PC12) | 10-100 µM | 24 hours | MTT assay | Dose-dependent decrease in cell viability[4] |
| Neuronal (SH-SY5Y) | 10-100 µM | 24 hours | MTT assay | Dose-dependent decrease in cell viability[4] |
| Pancreatic Acinar Cells | Not specified | Not specified | Not specified | Apoptosis of pancreatic acinar cells |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
Objective: To quantify intracellular ROS levels following menadione treatment.
Materials:
-
Cells of interest cultured in appropriate media
-
Menadione stock solution (in DMSO or ethanol)
-
H₂DCFDA (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Prepare fresh working solutions of menadione in cell culture media at the desired concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (media with DMSO or ethanol).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Load the cells with 10 µM H₂DCFDA in warm PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add the menadione working solutions and vehicle control to the respective wells.
-
Incubate the plate at 37°C for the desired time period (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold-change in ROS production.
Protocol 2: Assessment of Mitochondrial Superoxide Production using MitoSOX™ Red
Objective: To specifically detect mitochondrial superoxide generation induced by menadione.
Materials:
-
Cells of interest cultured on glass-bottom dishes or appropriate plates for imaging
-
Menadione stock solution
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or culture medium.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Incubate the cells with the MitoSOX™ Red working solution for 10 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm HBSS.
-
Add the desired concentration of menadione in fresh, warm culture medium to the cells. Include a vehicle control.
-
Image the cells immediately using a fluorescence microscope with excitation at ~510 nm and emission at ~580 nm. Time-lapse imaging can be performed to monitor the dynamics of superoxide production.
-
Quantify the fluorescence intensity in the mitochondrial region of the cells using appropriate image analysis software.
Protocol 3: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of menadione-induced ROS.
Materials:
-
Cells of interest
-
Menadione stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of menadione for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death if desired.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Menadione-induced ROS signaling pathway.
Caption: Experimental workflow for studying menadione-induced ROS.
References
- 1. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of menadione photochemistry: effects of menadione on biological systems may not involve classical oxidant production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Resolution Mass Spectrometry for Menadione-d3 Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to menaquinone-4 (MK-4), a vital form of vitamin K2. Understanding the metabolic fate of menadione is crucial for assessing its biological activity, potential toxicity, and therapeutic applications. The use of a stable isotope-labeled internal standard, such as Menadione-d3, coupled with high-resolution mass spectrometry (HRMS), offers a robust and precise method for the identification and quantification of its metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound metabolites in plasma and urine using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Metabolic Pathway of Menadione
Menadione undergoes a series of biotransformations in the body. A key pathway involves its conversion to the biologically active menaquinone-4 (MK-4). This process is initiated by the reduction of menadione to menadiol, which is then prenylated by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) to form MK-4. Menadione itself can be a catabolic product of oral phylloquinone (vitamin K1).[1][2] Additionally, menadione can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and can be conjugated with glutathione for excretion.[3]
Experimental Protocols
Sample Preparation
3.1.1. Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
3.1.2. Urine Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 500 µL of supernatant in a glass tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 50 µL of 2 M HCl to hydrolyze potential conjugates.
-
Incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane:ethyl acetate (90:10, v/v) and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-8) and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-QTOF-MS Method
3.2.1. UPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
3.2.2. QTOF-MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MSE (Low energy: 6 eV; High energy ramp: 15-40 eV) |
| Mass Range | 50 - 1000 m/z |
| Scan Time | 0.2 s |
| Lock Mass | Leucine Enkephalin ([M+H]+ = 556.2771) |
Data Analysis Workflow
The identification of this compound metabolites is a multi-step process that involves data acquisition, processing, and interpretation.
-
Data Conversion: Convert raw data files from the mass spectrometer to an open format like mzML using tools such as ProteoWizard.
-
Peak Picking and Alignment: Process the converted files using software like XCMS or MetaboAnalyst to detect and align chromatographic peaks across samples.
-
Metabolite Annotation: Annotate potential metabolites by matching the accurate mass and isotopic pattern of the detected features against metabolite databases (e.g., HMDB, METLIN). The use of this compound allows for the specific identification of drug-related metabolites by searching for the characteristic mass shift of +3 Da compared to their non-labeled counterparts.
-
MS/MS Fragmentation Analysis: Confirm the identity of putative metabolites by comparing their high-energy fragmentation spectra with reference spectra from databases or with the fragmentation pattern of the parent drug.
-
Statistical Analysis: Utilize multivariate statistical analysis tools such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to identify significant differences in metabolite profiles between different experimental groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to map the identified metabolites onto known metabolic pathways to understand the biological implications of the observed changes.
Quantitative Data Summary
The following table presents hypothetical quantitative data for major this compound metabolites in plasma and urine, illustrating the type of results that can be obtained using this method. Concentrations are expressed as ng/mL (mean ± SD).
| Metabolite | Plasma (ng/mL) | Urine (ng/mL) |
| This compound | 25.3 ± 4.1 | 10.2 ± 2.5 |
| Menadiol-d3 | 8.7 ± 1.9 | 3.1 ± 0.8 |
| Menaquinone-4-d3 | 15.6 ± 3.5 | Not Detected |
| This compound Glutathione Conjugate | 5.2 ± 1.1 | 18.9 ± 4.7 |
Conclusion
This application note provides a comprehensive framework for the identification and relative quantification of this compound metabolites using UPLC-QTOF-MS. The detailed protocols for sample preparation, instrumental analysis, and data processing offer a robust workflow for researchers in drug metabolism and related fields. The high resolution and accuracy of the QTOF mass spectrometer, combined with the specificity of the stable isotope-labeled internal standard, enable confident identification of metabolites and a deeper understanding of the biotransformation of menadione.
References
- 1. researchgate.net [researchgate.net]
- 2. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Menadione-d3 Signal Suppression in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression of Menadione-d3 in electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guides
Guide 1: Poor this compound Signal Intensity or Complete Signal Loss
Symptom: You observe a significantly lower-than-expected signal for this compound or no signal at all, even when injecting a standard solution.
Potential Causes:
-
Suboptimal Ionization of Menadione: Menadione, being a relatively nonpolar molecule, can be challenging to ionize effectively by ESI in its native form.[1]
-
Inappropriate Mobile Phase Composition: The choice of solvents and additives can drastically impact ionization efficiency.
-
Incorrect ESI Source Parameters: Non-optimized source conditions can lead to poor desolvation and ionization.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selection: Ensure the use of reversed-phase solvents like methanol or acetonitrile, which are amenable to ESI.
-
Additive Selection: Introduce a volatile mobile phase additive to promote protonation. Formic acid (0.1% v/v) is a common choice for positive ion mode.[2] For particularly challenging cases, ammonium formate or ammonium acetate can be tested.[3]
-
-
Optimize ESI Source Parameters:
-
Perform a systematic optimization of key source parameters. A good starting point is to infuse a standard solution of this compound and adjust the following:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
-
The goal is to achieve a stable and robust spray.[4]
-
-
Consider Chemical Derivatization:
Guide 2: Inconsistent this compound Signal and Poor Reproducibility in Matrix
Symptom: The signal intensity of this compound is highly variable between injections of samples prepared in a biological matrix, leading to poor precision and accuracy.
Potential Causes:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can compete with this compound for ionization, leading to signal suppression.[3][6][7]
-
Differential Ion Suppression: The deuterated internal standard (this compound) and the native analyte may experience different degrees of ion suppression due to slight chromatographic separation (deuterium isotope effect).
-
Inadequate Sample Preparation: Insufficient removal of matrix components is a primary cause of ion suppression.[8]
Troubleshooting Steps:
-
Diagnose Ion Suppression:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. A constant flow of this compound is introduced post-column while a blank matrix extract is injected. Dips in the this compound signal indicate retention times where co-eluting matrix components cause suppression.
-
-
Improve Chromatographic Separation:
-
Modify Gradient Profile: Adjust the gradient to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Change Stationary Phase: If gradient modification is insufficient, consider a column with a different selectivity.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3]
-
Liquid-Liquid Extraction (LLE): Can also be employed to clean up the sample.
-
Protein Precipitation: While a simpler method, it may be less effective at removing all ion-suppressing species.[9]
-
-
Minimize the Deuterium Isotope Effect:
-
If significant separation between Menadione and this compound is observed, fine-tune the chromatography to bring their retention times as close as possible.
-
Quantitative Data Summary
The following tables illustrate the potential impact of ion suppression on this compound signal and the effectiveness of troubleshooting strategies.
Table 1: this compound Signal Response in Different Sample Preparations
| Sample Preparation Method | Mean Peak Area of this compound | % Signal Suppression |
| Neat Standard | 1,500,000 | 0% |
| Protein Precipitation | 450,000 | 70% |
| Liquid-Liquid Extraction | 900,000 | 40% |
| Solid-Phase Extraction | 1,350,000 | 10% |
Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity
| Mobile Phase Additive (0.1% v/v) | Mean Peak Area of this compound | Signal Intensity Improvement (vs. No Additive) |
| None | 250,000 | - |
| Acetic Acid | 750,000 | 3-fold |
| Formic Acid | 1,200,000 | 4.8-fold |
| Ammonium Formate | 1,400,000 | 5.6-fold |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To determine the retention time regions where co-eluting matrix components suppress the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample
Methodology:
-
Equilibrate the LC system with the analytical method's initial mobile phase conditions.
-
Disconnect the LC outlet from the MS source and connect it to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed in the MS, inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Protocol 2: Quantifying Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
This compound standard solutions
-
Blank biological matrix
-
Sample preparation materials (e.g., SPE cartridges)
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike this compound into the mobile phase or a clean reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Prepare Sample Set B (Post-Extraction Spike): Extract a blank biological matrix using your established sample preparation protocol. Spike this compound into the final, extracted matrix at the same concentration as Sample Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Experimental setup for post-column infusion.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. Menadione and its analogs can be susceptible to this, particularly in complex biological matrices.[6][7]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: Can the choice of ionization polarity affect signal suppression for this compound?
A3: Yes. While Menadione is often analyzed in positive ion mode, especially after derivatization, switching the polarity to negative ion mode (if the molecule can be ionized) can sometimes mitigate ion suppression. This is because fewer matrix components may ionize in negative mode, reducing the competition in the ESI source. However, the ionization efficiency of this compound itself in negative mode would need to be assessed.
Q4: Are there any specific mobile phase additives that should be avoided when analyzing this compound?
A4: Non-volatile buffers such as phosphate buffers (e.g., PBS) should be strictly avoided as they can contaminate the MS ion source and cause significant signal suppression. Trifluoroacetic acid (TFA) is also a known strong ion-pairing agent that can suppress the ESI signal, so it should be used with caution and at low concentrations if necessary for chromatographic purposes.[10]
Q5: My this compound signal is still low after optimizing my LC method and sample preparation. What else can I do?
A5: If you have exhausted optimization of your chromatographic conditions and sample cleanup, and the signal for this compound remains insufficient, chemical derivatization is a powerful strategy. Derivatizing this compound to a more easily ionizable form can significantly enhance its signal intensity in ESI-MS.[1][2][5] This approach fundamentally changes the molecule to improve its ionization characteristics, often overcoming inherent limitations.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. An ultrasensitive UHPLC-ESI-MS/MS method augmented with a controlled microwave derivatization reaction for quantitation of vitamin D3 and its major metabolites in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. eviko.hu [eviko.hu]
Improving the recovery of Menadione-d3 from complex biological samples
Welcome to the technical support center for improving the recovery of Menadione-d3 from complex biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A1: Low recovery of this compound from plasma is a common issue that can stem from several factors throughout the sample preparation and analysis workflow. Here are the primary causes and corresponding troubleshooting steps:
-
Inefficient Protein Precipitation: this compound can bind to plasma proteins, and incomplete precipitation will result in the loss of the analyte.
-
Solution: Ensure thorough mixing and vortexing after the addition of the precipitation solvent (e.g., acetonitrile, methanol). Consider testing different solvent-to-plasma ratios to optimize precipitation efficiency. For instance, a protein precipitation method for vitamin D3, a similar fat-soluble vitamin, recommends thorough mixing and vortexing before centrifugation to avoid co-precipitation and improve recovery[1].
-
-
Suboptimal Extraction Solvent in Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for efficiently partitioning this compound from the aqueous phase.
-
Solution: Test a range of solvents with varying polarities. For fat-soluble vitamins, non-polar solvents like hexane or a mixture of hexane and ethyl acetate are often effective[2]. For instance, iso-octane was found to be the optimal solvent for the liquid-liquid extraction of menadione from urine[3].
-
-
Analyte Degradation: Menadione is susceptible to degradation under certain conditions.
-
Solution: Menadione is sensitive to light and alkaline pH[4]. Protect samples from light during all stages of extraction and analysis. Ensure the pH of the sample and extraction buffers is neutral or slightly acidic.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery[5][6].
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound itself, is the gold standard for correcting matrix effects[7]. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal[7]. Additionally, optimizing the chromatographic separation to resolve this compound from interfering matrix components can mitigate this issue[8]. Supported Liquid Extraction (SLE) has also been shown to produce cleaner extracts compared to standard protein precipitation, reducing matrix effects[9].
-
Q2: My recovery of this compound is highly variable between samples. What could be causing this?
A2: High variability in recovery often points to inconsistencies in the sample preparation procedure.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or extraction solvents will lead to variable results.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous biological fluids like plasma.
-
-
Incomplete Vortexing/Mixing: Insufficient mixing during extraction steps can lead to incomplete partitioning of the analyte and thus, variable recovery.
-
Solution: Standardize vortexing time and speed for all samples. Ensure complete emulsification during LLE.
-
-
Variable Evaporation: If an evaporation step is used to concentrate the sample, variations in the process can lead to analyte loss.
-
Solution: Use a consistent nitrogen flow rate and temperature for evaporation. Avoid evaporating to complete dryness, as this can make reconstitution difficult and lead to loss of the analyte.
-
-
Sample Stability Issues: If samples are not stored properly or are subjected to multiple freeze-thaw cycles, this compound can degrade, leading to variable results[10].
-
Solution: Store samples at -80°C and minimize freeze-thaw cycles. Process samples as quickly as possible after thawing.
-
Q3: Should I use Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT) for this compound extraction?
A3: The choice of extraction method depends on the biological matrix, the required level of cleanliness of the extract, and the analytical technique being used.
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean. It is often suitable for initial screening or when matrix effects are not a significant concern. Acetonitrile is a common choice for PPT[11].
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and is effective for extracting lipophilic compounds like this compound. However, it can be more labor-intensive and may involve the use of larger volumes of organic solvents[2]. The choice of extraction solvent is crucial for optimal recovery[12].
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be easily automated for high-throughput applications. It is particularly useful for complex matrices or when low detection limits are required[13][14]. C18 cartridges are commonly used for the extraction of fat-soluble vitamins[14].
Q4: I am analyzing this compound in urine and getting no detectable peak. What is the problem?
A4: In urine, menadione is often present in a conjugated form.[3] This requires a hydrolysis step to release the free menadione before extraction.
-
Solution: An acid treatment step prior to extraction is essential to deconjugate the menadione. Without this step, menadione may not be detected[3].
Data on Extraction Recovery
The following tables summarize recovery data for menadione and analogous fat-soluble vitamins from various biological matrices using different extraction techniques. This data can help guide your choice of extraction methodology.
Table 1: Menadione Recovery from Urine
| Analyte | Internal Standard | Extraction Method | Key Parameters | Recovery (%) | Reference |
| Menadione | Menaquinone-2 (MK-2) | Liquid-Liquid Extraction | Acid treatment prior to extraction with Iso-octane | 100.6 ± 5.8 to 111.7 ± 9.0 | [3] |
Table 2: Vitamin D Metabolite Recovery from Plasma & Urine (Analogous Compound Data)
| Analyte | Matrix | Pre-treatment | Extraction Solvent | Recovery (%) | Reference |
| 25-OH Vitamin D3 | Plasma | 0.5M NH4OH | Dichloromethane (DCM) | >80 | [15] |
| Vitamin D2/D3 | Urine | 0.5M NH4OH | 95/5 DCM/IPA | >80 | [15] |
| Vitamin D3 | Plasma | N/A | Isopropanol-toluene (25:75) followed by SPE | Not specified, but complete separation achieved | [16] |
Table 3: General Recovery Ranges for Different Extraction Techniques (Analogous Compound Data)
| Extraction Method | Typical Recovery Range (%) | Reference |
| Protein Precipitation (Ethanol) | 70 - 107 | [2] |
| Liquid-Liquid Extraction | 88.2 - 105 | [2] |
| Solid-Phase Extraction | 72 - 103 | [2] |
| Supported Liquid Extraction | ~90 | [17] |
Experimental Protocols
Below are detailed protocols for common this compound extraction methods.
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from a method for the measurement of menadione in urine.[3]
-
Sample Preparation:
-
To 1 mL of urine in a glass tube, add an appropriate amount of this compound internal standard.
-
Add 1 mL of 1 M sulfuric acid to hydrolyze menadione conjugates.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of iso-octane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (iso-octane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Protein Precipitation (PPT) from Plasma
This is a general protocol for protein precipitation and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
-
Sample Concentration (Optional):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for SPE using a C18 cartridge and should be optimized.
-
Sample Pre-treatment:
-
Perform a protein precipitation step as described in Protocol 2 (Steps 1-4).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Visualized Workflows and Troubleshooting
The following diagrams illustrate the experimental workflows and a logical approach to troubleshooting low recovery.
Caption: Comparative workflows for PPT, LLE, and SPE of this compound.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 10. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Troubleshooting poor chromatographic peak shape for Menadione-d3
This technical support guide provides troubleshooting advice for common issues encountered during the chromatographic analysis of Menadione-d3, a deuterated analog of Vitamin K3. The information is tailored to researchers, scientists, and drug development professionals to help ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing with my this compound peak. What are the potential causes and how can I fix it?
A1: Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in HPLC. For this compound, this can be particularly problematic, affecting integration and quantification.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a primary cause of tailing.[1][2][3]
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carbonyl groups in this compound, causing tailing.[1][2]
-
Metal Contamination: Trace metals in the column packing, HPLC system, or sample can chelate with this compound, leading to tailing.[5]
-
Solution: Use a high-purity, metal-free column if possible. Passivating the HPLC system with an acid wash may also help.
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of acidic or basic analytes, though this compound is neutral. However, pH can affect the ionization of residual silanols.[1][2]
-
Solution: While this compound itself is not ionizable, maintaining a slightly acidic mobile phase (e.g., pH 2.5-4) can suppress the ionization of silanol groups on the column, reducing secondary interactions.[6] The addition of a small amount of a weak acid like formic acid or acetic acid to the mobile phase is a common strategy.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][3][4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][3][5]
Q2: My this compound peak is fronting. What does this indicate and what are the corrective actions?
A2: Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still significantly impact data quality.
Potential Causes & Solutions:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[7][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning, causing fronting.[10][11]
-
Solution: Ideally, dissolve the this compound standard and samples in the initial mobile phase.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Degradation: A void or collapse at the head of the column can cause the sample to be distributed unevenly, leading to peak distortion, including fronting.[8][9]
-
Solution: If a column void is suspected, the column may need to be replaced.[9] Using a guard column can help protect the analytical column from physical damage and contamination.
-
Q3: I am seeing a split peak for this compound. What could be causing this?
A3: A split peak suggests that the analyte band is being divided at some point before detection.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Contaminants from the sample or system can partially clog the inlet frit of the column, creating multiple flow paths for the sample.[9][12][13] This often affects all peaks in the chromatogram.[12][13]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit or the entire column may need to be replaced.[12] Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Column Void: A void at the head of the column can cause the sample to be split into different paths as it enters the stationary phase.[9][14]
-
Solution: The column will likely need to be replaced.[14]
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase or has a significantly different strength can cause peak splitting, especially for early eluting peaks.[9][15]
-
Solution: Ensure the sample solvent is compatible with the mobile phase. As a best practice, prepare your sample in the mobile phase.[5]
-
-
Injector Issues: A malfunctioning injector can deliver the sample onto the column in two portions.[16]
-
Solution: Inspect and clean the injector and syringe. Check for any leaks or blockages.
-
Quantitative Data Summary
The following table provides a summary of typical starting conditions for this compound analysis and troubleshooting adjustments.
| Parameter | Typical Starting Condition | Troubleshooting Adjustment for Tailing | Troubleshooting Adjustment for Fronting | Troubleshooting Adjustment for Split Peaks |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Use an end-capped column; consider a polar-embedded phase. | Check for column void; replace if necessary. | Check for blocked frit or column void; replace if necessary. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Add 0.1% formic acid to the aqueous phase. | Ensure mobile phase is compatible with sample solvent. | Ensure mobile phase is compatible with sample solvent. |
| Flow Rate | 0.2 - 1.0 mL/min | Optimize for best peak shape and resolution. | Optimize for best peak shape and resolution. | Optimize for best peak shape and resolution. |
| Column Temp. | 25 - 40 °C | Increasing temperature may improve peak shape. | Lowering temperature might help if solubility is an issue. | Check for temperature fluctuations. |
| Injection Vol. | 1 - 10 µL | Decrease injection volume. | Decrease injection volume. | Decrease injection volume to rule out overload. |
| Sample Conc. | 1 - 100 ng/mL | Dilute the sample. | Dilute the sample. | Dilute the sample to rule out overload. |
| Sample Solvent | Mobile Phase | Dissolve in mobile phase. | Dissolve in mobile phase. | Dissolve in mobile phase. |
Experimental Protocols
Standard Sample and Mobile Phase Preparation
A well-defined protocol for sample and mobile phase preparation is critical for reproducible results.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters (ensure compatibility with your sample solvent)
Procedure:
-
Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of formic acid to create a 0.1% solution. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol. Degas before use.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Dilute your experimental samples with the initial mobile phase to fall within the calibration curve range.
-
Filtration: Before injection, filter all working standards and samples through a 0.22 µm syringe filter.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A flowchart for troubleshooting poor peak shape in this compound analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. support.waters.com [support.waters.com]
- 9. acdlabs.com [acdlabs.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. bio-works.com [bio-works.com]
- 15. support.waters.com [support.waters.com]
- 16. benchchem.com [benchchem.com]
Menadione-d3 stability issues during sample storage and preparation
Welcome to the Technical Support Center for Menadione-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during sample storage and preparation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Q1: My analytical results show a significantly lower concentration of this compound than expected. What are the likely causes?
A1: A lower-than-expected concentration of this compound is typically due to degradation. The most common causes are exposure to light, improper storage temperature, or unfavorable pH conditions. Review your storage and sample preparation workflow to identify potential exposure to these factors. Menadione is particularly sensitive to light, with significant degradation occurring within hours of exposure in solution.[1] It is also susceptible to base-catalyzed degradation at a pH above 9.[1]
Q2: I'm observing unexpected peaks in my chromatogram when analyzing this compound samples. What could these be?
A2: Unexpected peaks are often degradation products. Menadione is a quinone, which can undergo various reactions. It is known to be destroyed by alkaline solutions and reducing agents.[2][3] If your sample preparation involves basic conditions or the presence of reducing agents, this could be the source of the degradation products. Additionally, exposure to light can lead to the formation of photolytic degradation products.[1]
Q3: The reproducibility of my results is poor. Could this be related to sample stability?
A3: Yes, poor reproducibility is a classic sign of sample instability. If the degree of degradation varies between samples due to inconsistent handling (e.g., different light exposure times, temperature fluctuations), it will lead to variable analytical results. To improve reproducibility, it is crucial to standardize your entire workflow, from sample thawing and preparation to analysis, paying close attention to light protection and temperature control.
Q4: My stock solution, which was initially a clear yellow, has changed color. Is it still usable?
A4: A color change in your this compound solution may indicate degradation. Menadione is a bright yellow crystalline solid, and its solutions should also be yellow.[2] Any significant deviation from this could suggest chemical changes. It is recommended to prepare a fresh stock solution and compare its analytical response to the questionable one. To prevent this, always store stock solutions protected from light and at the recommended temperature.[4][5]
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound powder?
A1: Solid this compound should be stored protected from light in a cool, dry place.[6][7] For long-term storage, temperatures of -20°C are recommended, which can preserve it for up to 3 years.[4] Storage at 4°C is suitable for up to 2 years.[4]
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: this compound is soluble in solvents like DMSO, chloroform, and ethanol.[3][8] When preparing stock solutions, use fresh, high-quality solvents. For storage, it is critical to use amber vials or wrap containers in aluminum foil to protect from light.[1] Store solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4][5]
Q3: How sensitive is this compound to light?
A3: this compound is highly sensitive to light.[7][9] Studies have shown that solutions of menadione in ordinary glass flasks can lose a significant percentage of their strength upon exposure to light.[1] Therefore, all work with this compound solutions should be performed under subdued light, and storage must be in light-protected containers.[1]
Q4: What is the effect of pH on the stability of this compound?
A4: this compound is unstable in alkaline conditions. Base-catalyzed degradation becomes significant at a pH above 9.[1] It is also noted that menadione is destroyed by alkalies.[2][3] Therefore, it is crucial to avoid high pH environments during sample preparation and in the final formulation unless a specific reaction is intended.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [4] |
| 4°C | Up to 2 years | [4] | |
| Room Temperature (15-30°C) | Not specified, protect from light | [9] | |
| In Solvent | -80°C | Up to 6 months | [4][5] |
| -20°C | Up to 1 month | [4][5] |
Table 2: Stability of Menadione Solutions Upon Exposure to Light
| Exposure Time | Percentage Loss of Strength | Container Type | Reference(s) |
| 1 hour | 22-26% | Ordinary Pyrex flasks | [1] |
| 2 hours | 40% | Ordinary Pyrex flasks | [1] |
| 3 hours | 80% | Ordinary Pyrex flasks | [1] |
| > 3 hours | 100% (No degradation) | Low actinic Pyrex flasks or brown bottles | [1] |
Experimental Protocol: Assessing Light Stability of this compound
This protocol is adapted from methodologies used to study menadione's light sensitivity.[1]
Objective: To determine the degradation rate of this compound in solution upon exposure to a standard laboratory light source.
Materials:
-
This compound
-
Appropriate solvent (e.g., Ethanol or DMSO)
-
Clear glass (e.g., ordinary Pyrex) volumetric flasks
-
Light-protected (e.g., amber or foil-wrapped) volumetric flasks
-
Calibrated HPLC or LC-MS/MS system
-
Standard laboratory light source
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL) in a light-protected flask.
-
From this stock, prepare two sets of working solutions at a lower concentration (e.g., 10 µg/mL).
-
Place one set in clear glass flasks (the "Exposure" group).
-
Place the second set in light-protected flasks (the "Control" group).
-
-
Exposure Conditions:
-
Place both sets of flasks under a standard laboratory light source at a controlled distance and temperature.
-
Record the light intensity if possible.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 30, 60, 120, 180, and 240 minutes), take an aliquot from one of the "Exposure" flasks and one from a "Control" flask.
-
Immediately analyze the aliquots by HPLC or LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining in the "Exposure" sample relative to the "Control" sample (which represents 100% at each time point).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound degradation.
Caption: Key environmental factors leading to this compound instability.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Menadione MSDS-FOODCHEM [foodchemadditives.com]
- 7. carlroth.com [carlroth.com]
- 8. selleckchem.com [selleckchem.com]
- 9. thomassci.com [thomassci.com]
Optimizing fragmentation parameters for Menadione-d3 in tandem mass spectrometry
This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing tandem mass spectrometry parameters for Menadione-d3, a deuterated internal standard for Menadione (Vitamin K3).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: this compound (C₁₁H₅D₃O₂) has a monoisotopic mass of approximately 175.07 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion is typically the protonated molecule [M+H]⁺.
-
Precursor Ion [M+H]⁺: m/z 176.1
Menadione and its analogs are known to be difficult to fragment. In many cases, no suitable product ions are formed, leading researchers to use techniques like pseudo Multiple Reaction Monitoring (MRM), where the precursor ion is also monitored as the "product" ion.[1][2] However, when fragmentation does occur, a common loss is carbon monoxide (CO).
-
Potential Product Ion [M+H-CO]⁺: m/z 148.1
Q2: My signal intensity for this compound is very low. What should I do?
A2: Low signal intensity is a common issue. Consider the following troubleshooting steps:
-
Confirm Ionization Mode: While ESI is common, Menadione is a less-polar, lower-molecular-weight compound, which may perform well with Atmospheric Pressure Chemical Ionization (APCI).[3] It is recommended to test both ESI and APCI in positive and negative modes.
-
Optimize Cone/Declustering Potential: This voltage is critical for ion transmission from the source to the mass analyzer. Systematically ramp the voltage (e.g., in 5-10 V steps) while infusing a standard solution to find the value that gives the maximum precursor ion intensity.
-
Check for Adduct Formation: If the expected [M+H]⁺ signal is weak, look for adducts with mobile phase additives, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[4]
-
Consider Chemical Derivatization: For challenging analyses, derivatization can significantly improve ionization efficiency and sensitivity.[5][6][7]
Q3: How do I optimize the collision energy (CE) for my MRM transition?
A3: Collision energy is the key parameter for achieving efficient fragmentation. The optimal CE maximizes the product ion signal. If you are unable to generate a stable product ion, a pseudo MRM (176.1 > 176.1) may be necessary.[1][2]
To optimize CE for a true fragment (e.g., 176.1 > 148.1):
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the instrument to monitor the desired precursor and product ions.
-
Perform a collision energy ramp experiment. This involves acquiring data while the CE is systematically increased (e.g., from 5 eV to 40 eV in 2 eV steps).
-
Plot the product ion intensity against the collision energy. The optimal CE is the value at the peak of this curve. You should aim to retain 10-15% of the parent ion.[3]
Q4: I don't see any significant product ions even at high collision energies. Is this normal?
A4: Yes, this can be normal for Menadione. Its stable naphthoquinone ring structure is resistant to fragmentation.[2] If extensive collision energy optimization does not yield a consistent and sensitive product ion, the recommended approach is to use pseudo MRM.[1][2] This technique involves setting the same m/z for both the first and second quadrupoles (e.g., m/z 176.1 → 176.1), which can enhance specificity and reduce background noise compared to a simple single ion monitoring (SIM) experiment.[2]
Experimental Protocols & Parameter Tables
Protocol 1: Optimization of Cone Voltage (CV) / Declustering Potential (DP)
This protocol details the steps to determine the optimal front-end voltage for maximizing the precursor ion signal.
-
Prepare Standard Solution: Create a 500 ng/mL solution of this compound in a solvent appropriate for your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Settings:
-
Set the mass spectrometer to positive ion mode (or the mode determined to be optimal).
-
Acquire in full scan mode or SIM mode monitoring the precursor ion (m/z 176.1).
-
-
Ramp CV/DP: While infusing, manually or automatically ramp the cone/declustering potential across a relevant range (e.g., 10 V to 80 V) in discrete steps.
-
Analyze Results: Plot the intensity of the m/z 176.1 ion versus the voltage. The optimal value is the voltage that produces the highest stable ion intensity.
Protocol 2: Optimization of Collision Energy (CE)
This protocol is for determining the optimal CE for a specific MRM transition.
-
Prepare Standard Solution: Use the same 500 ng/mL solution of this compound.
-
Direct Infusion: Infuse the solution as described in Protocol 1.
-
MS Settings:
-
Set the mass spectrometer to MRM mode.
-
Use the optimal Cone Voltage/Declustering Potential determined in Protocol 1.
-
Define the MRM transition (e.g., Precursor: 176.1, Product: 148.1).
-
-
Ramp CE: Acquire data while ramping the collision energy across a wide range (e.g., 5 eV to 50 eV) in 2 eV increments.
-
Analyze Results: Plot the intensity of the product ion (m/z 148.1) against the collision energy. The optimal CE corresponds to the peak of this curve.
Table 1: Example Data for Collision Energy Optimization
| Parameter | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| Transition 1 | 176.1 | 148.1 | 10 | 35 |
| Transition 1 | 176.1 | 148.1 | 15 | 68 |
| Transition 1 | 176.1 | 148.1 | 20 | 100 |
| Transition 1 | 176.1 | 148.1 | 25 | 85 |
| Transition 1 | 176.1 | 148.1 | 30 | 60 |
| Transition 2 (Pseudo) | 176.1 | 176.1 | 5 | 100 |
Note: Data is illustrative. Actual optimal values are instrument-dependent and must be determined empirically.
Visualizations
Workflow for Parameter Optimization
Caption: Workflow for optimizing MS parameters for this compound.
Proposed Fragmentation Pathway for this compound
Caption: Proposed fragmentation pathway for protonated this compound.
References
- 1. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the analysis of Menadione-d3 in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantitative analysis of Menadione-d3 in plasma by LC-MS/MS. Our goal is to help you minimize matrix effects and ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components in the plasma sample.[1][2] These components, which can include phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer.[2] Ion suppression is the more common phenomenon and can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in your results.[3] For this compound, a lipophilic compound, co-extraction of phospholipids is a major cause of matrix effects.
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A: The most probable cause of ion suppression in this compound plasma analysis is the co-elution of phospholipids.[4] Plasma is rich in these compounds, and they are often co-extracted with analytes of similar hydrophobicity. During electrospray ionization (ESI), phospholipids can compete with this compound for ionization, leading to a reduced signal for your analyte. Other potential causes include high salt concentrations in the final extract or the presence of other co-administered drugs or their metabolites.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A: There is no single "best" technique, as the optimal choice depends on the required sensitivity and throughput of your assay. However, here is a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast technique but is often insufficient for removing phospholipids and other small molecules that cause matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances behind in the aqueous phase.[5]
-
Solid-Phase Extraction (SPE): SPE can provide the most effective cleanup by selectively isolating this compound on a solid sorbent while washing away matrix components.[6]
For challenging assays requiring high sensitivity, SPE is often the preferred method.
Q4: Is a deuterated internal standard, like this compound itself, sufficient to correct for matrix effects?
A: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is a crucial strategy to compensate for matrix effects.[7] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, you can achieve more accurate and precise quantification.[6] However, it is important to note that a SIL-IS compensates for, but does not eliminate, the underlying issue of ion suppression, which can still negatively impact the overall sensitivity of the assay. Therefore, it is always recommended to optimize sample preparation and chromatography to minimize matrix effects as much as possible.
Q5: Should I consider derivatization for this compound analysis?
A: Derivatization can be a powerful strategy, particularly if you are struggling with poor ionization efficiency of the native this compound molecule.[8][9] Chemical derivatization can improve the chromatographic behavior and enhance the mass spectrometric response of Menadione.[7][9] For instance, derivatization with reagents like 3-mercaptopropionic acid or cysteamine has been shown to significantly improve the sensitivity of Menadione detection in plasma.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in plasma.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | 1. Significant ion suppression from matrix components.[2] 2. Inefficient extraction of this compound from the plasma. 3. Suboptimal chromatographic conditions leading to poor peak shape. | 1. Improve sample preparation: Switch from protein precipitation to liquid-liquid extraction or solid-phase extraction to remove more interferences.[6] Consider using phospholipid removal plates. 2. Optimize chromatography: Adjust the mobile phase gradient to better separate this compound from the ion-suppressing regions of the chromatogram. Experiment with different column chemistries. 3. Consider derivatization: If sensitivity is still an issue, explore derivatization to enhance the signal of this compound.[8][9] |
| High variability in results between replicate injections or different samples. | 1. Inconsistent matrix effects across different plasma lots.[2] 2. Poor reproducibility of the sample preparation method. 3. Instability of this compound in the processed samples. | 1. Use a stable isotope-labeled internal standard: this compound is the ideal internal standard to compensate for variability in matrix effects and extraction.[7] 2. Automate sample preparation: If possible, use automated liquid handlers to improve the precision of the extraction process. 3. Evaluate analyte stability: Perform stability tests of this compound in the final extract under autosampler conditions. |
| Peak splitting or tailing for this compound. | 1. Column overload. 2. Secondary interactions between this compound and the stationary phase. 3. Incompatibility of the injection solvent with the mobile phase. | 1. Reduce injection volume: Inject a smaller volume of the sample extract. 2. Modify mobile phase: Add a small amount of an organic modifier or an acidic/basic additive to the mobile phase to improve peak shape. 3. Ensure solvent compatibility: The reconstitution solvent for the final extract should be as similar as possible to the initial mobile phase conditions. |
| Unexpected peaks interfering with this compound or the internal standard. | 1. Endogenous components in the plasma that are isobaric with the analyte or internal standard. 2. Contamination from collection tubes, solvents, or labware. 3. Metabolites of this compound that are back-converted to the parent drug. | 1. Improve chromatographic resolution: Optimize the LC method to separate the interfering peak. 2. Check for sources of contamination: Analyze blank solvents and extracts from empty collection tubes. 3. Use a more specific MS/MS transition: Select a different precursor-product ion transition for this compound and its internal standard. |
Experimental Protocols & Data
Sample Preparation Methodologies
The following table summarizes common sample preparation techniques for the analysis of vitamin K analogs, like this compound, in plasma.
| Method | General Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard. 2. Vortex for 1 minute to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant to a new tube and evaporate to dryness. 5. Reconstitute in mobile phase. | Fast, simple, and inexpensive. | Limited removal of phospholipids and other small molecule interferences, leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 1. To 200 µL of plasma, add the internal standard. 2. Add 1 mL of an immiscible organic solvent (e.g., hexane, ethyl acetate, or methyl tert-butyl ether). 3. Vortex for 5 minutes to extract the analyte. 4. Centrifuge to separate the layers. 5. Transfer the organic layer to a new tube and evaporate to dryness. 6. Reconstitute in mobile phase. | Better cleanup than PPT, removing many polar interferences.[5] | Can be more time-consuming and may require optimization of the extraction solvent and pH. |
| Solid-Phase Extraction (SPE) | 1. Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) with methanol followed by water. 2. Load the plasma sample (pre-treated, if necessary). 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute this compound with a strong organic solvent. 5. Evaporate the eluate to dryness. 6. Reconstitute in mobile phase. | Provides the most effective sample cleanup, significantly reducing matrix effects.[6] Can be automated for high throughput. | More expensive and requires more extensive method development compared to PPT and LLE. |
Quantitative Data Summary
The following table presents a summary of typical performance data for the analysis of vitamin D and K analogs in plasma, which can be used as a benchmark for this compound method development.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 80% | 70 - 90% | 55 - 85%[6] |
| Matrix Effect (%) | Can be significant (>25%) | Moderate (15 - 25%) | Minimal (< 15%)[6] |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |
Note: These are general ranges, and specific values will depend on the detailed methodology and instrumentation.
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound analysis in plasma.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of Menadione-d3 for in vitro experiments
Welcome to the technical support center for Menadione-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge in aqueous solutions?
A1: this compound is a deuterated, synthetic analog of vitamin K3.[1] Like its non-deuterated counterpart, it is a lipophilic (fat-soluble) compound, which results in very low solubility in aqueous solutions such as water, buffers, and cell culture media.[2][3] This poor solubility can lead to precipitation and inaccurate concentrations in in vitro assays.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Organic solvents are required to effectively dissolve this compound. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4] DMSO is often preferred as it can dissolve Menadione at high concentrations (e.g., up to 34 mg/mL).[5] However, always use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[5]
Q3: How should I prepare a working solution of this compound in my cell culture medium?
A3: The standard method is to first dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution. This stock solution is then diluted to the final working concentration in the pre-warmed cell culture medium.[4] It is crucial to add the stock solution to the medium slowly while gently mixing to facilitate dispersion and minimize precipitation. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[4]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. A general guideline for DMSO is to keep the final concentration below 0.1%, as this level is non-toxic for most cell lines.[6] However, solvent tolerance is cell-line specific, and it is highly recommended to run a vehicle control (medium with the same final concentration of solvent) to assess any potential effects on your specific cells.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions prepared in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light.[7][8] Recommended storage is for up to 6 months at -80°C or 1 month at -20°C.[1][5][7] Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment; storing them for more than one day is not recommended.[4]
Solubility Data
The solubility of Menadione in various common laboratory solvents is summarized below. Data for Menadione is used as a proxy for this compound due to their similar chemical structures.
| Solvent | Solubility (mg/mL) | Approx. Molar Conc. (mM) | Reference |
| Chloroform | 100 | 581 | [8] |
| DMSO | 34 | 197.5 | [5] |
| DMF | 30 | 174.2 | [4] |
| Ethanol | 16 | 92.9 | [8] |
| Water | 0.16 (at 30°C) | 0.93 | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder (MW: ~175.20 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound powder needed. For 1 mL of a 100 mM stock solution, you will need: Mass = 0.1 mol/L * 0.001 L * 175.20 g/mol = 0.01752 g = 17.52 mg
-
Weighing: Carefully weigh 17.52 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex at maximum speed until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath) can be used if dissolution is difficult.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term use (up to 6 months).[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Objective: To dilute the stock solution into a final working solution for treating cells, while minimizing precipitation.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or flask
Methodology:
-
Calculation: Determine the volume of stock solution required for a 1:10,000 dilution. To prepare 10 mL of a 10 µM working solution: V1 = (M2 * V2) / M1 = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Pre-warming: Ensure the cell culture medium is equilibrated to 37°C in a water bath or incubator. This is a critical step to prevent temperature-induced precipitation.
-
Dilution: Add 10 mL of the pre-warmed medium to a sterile tube. Using a calibrated micropipette, add 1 µL of the 100 mM stock solution directly into the medium. Crucially, dispense the stock solution into the bulk of the medium while gently swirling or mixing, not against the wall of the tube.
-
Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, crystals). If the solution is clear, it is ready for immediate use.
-
Application: Add the final working solution to your cells. Remember to include a vehicle control (0.01% DMSO in medium) in your experimental setup.
Troubleshooting Guide
Problem: A precipitate forms immediately after adding the this compound stock solution to my cell culture medium.
Caption: Troubleshooting flowchart for this compound precipitation.
Visualized Workflows & Pathways
Workflow for Preparing this compound Working Solution
This diagram illustrates the recommended procedure for preparing a final working solution from powder, designed to minimize solubility issues.
Caption: Recommended workflow for preparing this compound solutions.
Simplified EGFR Signaling & Menadione Action
Menadione has been shown to potentiate Epidermal Growth Factor Receptor (EGFR) signaling by inhibiting phosphatases that negatively regulate the receptor's activity.[10]
Caption: Menadione's potentiation of EGFR signaling via phosphatase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menadione - Wikipedia [en.wikipedia.org]
- 3. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Menadione-d3 degradation under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Menadione-d3 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a synthetic analogue of vitamin K3, is susceptible to degradation under several conditions. The primary factors include exposure to alkaline pH, elevated temperatures, and light.[1][2] High humidity can also accelerate its degradation.[3]
Q2: At what pH is this compound most stable?
A2: this compound is most stable in slightly acidic conditions.[2] Base-catalyzed degradation becomes significant and rapid at a pH above 9.[1]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the degradation of this compound. Storing solutions at lower temperatures is recommended to minimize degradation. One study on a related compound, Menadione Sodium Bisulfite, showed extensive degradation at 70°C.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light and can undergo photodegradation.[1] It is recommended to store this compound and its solutions in light-protected containers, such as amber vials.[1]
Q5: What are the known degradation products of Menadione?
A5: Under forced degradation conditions, various degradation products of menadione derivatives have been observed. While specific products for this compound are not detailed in the provided results, studies on similar compounds suggest that hydrolysis and oxidation products are likely to form. A stability-indicating HPLC method can be used to separate the parent compound from its degradation products.[4][5]
Q6: How can I monitor the degradation of this compound in my experiments?
A6: The degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][6] This technique allows for the separation and quantification of the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots at -20°C or below, protected from light. 3. Verify the pH of your experimental buffer; ensure it is not alkaline. 4. Use a stability-indicating HPLC method to check the purity of your this compound before use. |
| Unexpected cellular toxicity or off-target effects. | Formation of cytotoxic degradation products. | 1. Minimize degradation by following proper storage and handling procedures (see above). 2. Analyze your this compound solution for the presence of degradation products using HPLC. 3. If degradation is suspected, prepare fresh, purified this compound solution. |
| Precipitation of this compound in aqueous buffers. | This compound has low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous experimental medium. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. |
| Loss of this compound activity over time in a multi-day experiment. | Gradual degradation under experimental conditions (e.g., incubator at 37°C). | 1. If possible, replenish the this compound containing medium daily. 2. Include time-course stability testing under your specific experimental conditions to understand the degradation rate. 3. Consider using a more stable derivative if degradation is unavoidable and problematic for the experimental design. |
Quantitative Data on Menadione Degradation
The following table summarizes the expected degradation trends of Menadione based on available literature. Please note that specific kinetic data for this compound is limited, and this table is a composite illustration based on studies of Menadione and its derivatives. The degradation generally follows pseudo-first-order kinetics.
| pH | Temperature (°C) | Apparent Rate Constant (k) | Half-life (t½) | Notes |
| 4.0 | 25 | Low | Long | Menadione is relatively stable in acidic conditions. |
| 7.0 | 25 | Moderate | Moderate | Degradation rate increases at neutral pH compared to acidic pH. |
| 7.0 | 37 | Increased | Shorter | Increased temperature accelerates degradation. |
| 9.0 | 25 | High | Short | Base-catalyzed degradation becomes significant. |
| 9.0 | 37 | Very High | Very Short | Combination of alkaline pH and elevated temperature leads to rapid degradation. |
This table is for illustrative purposes. Actual rate constants should be determined empirically under specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH and Temperature Conditions
This protocol outlines a method to assess the stability of this compound in various aqueous solutions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- Ammonium acetate
- Glacial acetic acid
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Phosphate buffers of various pH values (e.g., pH 4, 7, 9)
- Temperature-controlled incubator/water bath
- Calibrated pH meter
- HPLC system with a C18 or ZIC-HILIC column and UV detector[4]
- Amber glass vials
2. Preparation of Solutions:
- Mobile Phase (for HPLC): Prepare an optimized mobile phase as determined by your HPLC method development. A common mobile phase for Menadione analysis consists of a mixture of acetonitrile and an aqueous buffer (e.g., 200mM ammonium acetate), with the pH adjusted to around 5.7.[4]
- This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and store it in an amber vial at -20°C.
- Test Solutions: Dilute the this compound stock solution with the respective pH buffers to a final concentration of 10 µg/mL in amber vials.
3. Experimental Procedure:
- Divide the prepared test solutions for each pH into different sets for each temperature point to be tested (e.g., 25°C and 37°C).
- Place the vials in a temperature-controlled environment.
- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
- Immediately analyze the samples by HPLC to determine the concentration of remaining this compound.
4. Data Analysis:
- Plot the natural logarithm of the this compound concentration versus time for each condition.
- Determine the apparent first-order degradation rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This protocol provides a general method for the separation and detection of this compound and its potential degradation products.
1. HPLC System and Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a ZIC-HILIC column (e.g., 4.6 x 250 mm, 5 µm) can be used.[4]
- Mobile Phase: A gradient or isocratic elution can be employed. For a C18 column, a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For a ZIC-HILIC column, an isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20 v/v) can be effective.[4]
- Flow Rate: 1.0 mL/min
- Detection: UV detector at a wavelength of 261 nm.[5]
- Injection Volume: 10-20 µL
- Column Temperature: 25-30°C
2. Sample Preparation:
- Samples from the stability study (Protocol 1) or other experiments should be diluted with the mobile phase to a suitable concentration within the linear range of the assay.
- Filter the samples through a 0.22 µm syringe filter before injection.
3. Analysis:
- Inject the prepared samples into the HPLC system.
- Identify the peak for this compound based on its retention time, which is determined by injecting a fresh standard solution.
- New peaks that appear over time in the stressed samples are indicative of degradation products.
- Quantify the peak areas to determine the concentration of this compound remaining and the relative amount of degradation products formed.
Signaling Pathways and Experimental Workflows
Menadione-induced Cellular Stress Pathways
Menadione induces cellular toxicity primarily through the generation of reactive oxygen species (ROS), which can trigger multiple signaling cascades leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the degradation kinetics of vitamin K3 powder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Menadione-d3 during analysis
Welcome to the Technical Support Center for Menadione-d3 Analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the use of this compound, with a specific focus on preventing isotopic exchange during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Menadione (Vitamin K3), where three hydrogen atoms have been replaced with deuterium atoms.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to the non-labeled Menadione, it behaves similarly during sample extraction, chromatography, and ionization.[3][4] However, its slightly higher mass allows it to be distinguished from the target analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[4]
Q2: What is isotopic exchange, and why is it a concern with this compound?
Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as the solvent or sample matrix.[5][6] This process, also known as H/D back-exchange, can compromise the accuracy of quantitative results.[5] If the deuterium label is lost, the internal standard's signal can decrease unpredictably, or it can be converted into the unlabeled analyte, creating a "false positive" signal.[7] This leads to the reporting of erroneously high concentrations of the target analyte.[7]
Q3: Are the deuterium labels on this compound stable?
The deuterium atoms in this compound are typically placed on the methyl group attached to the naphthoquinone ring. Carbon-deuterium (C-D) bonds are generally strong and more stable than carbon-hydrogen (C-H) bonds.[2] However, the stability can be compromised under certain analytical conditions.[8] The position of the methyl group, adjacent to the carbonyl groups of the quinone system, makes it potentially susceptible to exchange, especially under acidic or basic conditions that can facilitate enolization.[8][9] Therefore, while the label is relatively stable, careful control of experimental conditions is crucial.
Q4: What are the primary factors that promote the isotopic exchange of deuterium in this compound?
Several factors can provide the necessary energy or chemical environment to facilitate the exchange of deuterium with protons. It is critical to control these variables throughout the analytical workflow.
| Factor | Risk Level | Mitigation Strategy |
| pH | High | Avoid strongly acidic (pH < 3) or basic (pH > 8) conditions in solvents and mobile phases.[5][10] The minimum exchange rate for many compounds occurs in a slightly acidic pH range.[6] |
| Temperature | Medium | Avoid elevated temperatures during sample preparation, storage, and analysis.[10] Use cooled autosamplers and minimize time in heated ion sources where possible. |
| Solvent Type | Medium | Protic solvents (e.g., water, methanol) are a direct source of exchangeable protons.[5] While often necessary for chromatography, their effect can be minimized by controlling pH and temperature. |
| Catalysts | Low-Medium | The presence of certain metal catalysts can facilitate H/D exchange.[9] Ensure high purity solvents and clean instrument components to avoid catalytic contamination. |
| Exposure Time | N/A | The longer the standard is exposed to harsh conditions, the greater the potential for exchange. Minimize sample processing times and the time samples spend in the autosampler before injection. |
Q5: How can I detect if isotopic exchange is occurring in my experiment?
Isotopic exchange can be detected using mass spectrometry by monitoring the mass-to-charge ratio (m/z) of this compound and its potential exchange products. If the fully deuterated standard (M+3) is exchanging, you will observe an increase in the signals for species that have lost one (M+2), two (M+1), or all three (M+0) deuterium atoms. An incubation study is the most definitive way to test for this.[5][10]
Troubleshooting Guides
Problem: My mass spectrum shows unexpected peaks corresponding to the loss of deuterium from this compound (M+2, M+1, M+0).
This is a direct indication that isotopic exchange is occurring. The following workflow can help you identify and resolve the source of the problem.
Caption: Troubleshooting workflow for diagnosing and fixing deuterium exchange issues.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Under Analytical Conditions
This protocol allows you to determine if your chosen solvents, mobile phases, or sample matrices are causing isotopic exchange over the typical duration of an analytical run.
Objective: To quantify the extent of H/D back-exchange of this compound over time in a specific solution.[5]
Methodology:
-
Prepare Test Solution: Create the solution you want to test (e.g., your initial mobile phase composition, sample diluent, or a blank matrix extract).
-
Spike with Internal Standard: Add this compound to the test solution at the final concentration used in your assay.
-
Incubate: Aliquot the spiked solution into several vials. Keep one vial at T=0 (analyze immediately) and incubate the others under conditions that mimic your analytical run (e.g., in the autosampler at 10°C).
-
Analyze at Time Points: Inject and analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
Monitor the ion chromatograms for the m/z of this compound (M+3) and its exchange products (M+2, M+1, M+0).
-
Calculate the percentage of the total signal contributed by the M+0 (unlabeled Menadione) peak at each time point.
-
Formula: % Exchange = [Area(M+0) / (Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3))] * 100
-
Interpretation: A significant increase in the % Exchange over time indicates that your conditions are causing the deuterium label to be lost. If the exchange is greater than a few percent over your typical run time, method optimization is required.
Caption: Experimental workflow for assessing the stability of this compound.
Protocol 2: Recommended LC-MS/MS Method Parameters to Minimize Isotopic Exchange
This protocol provides a starting point for developing a robust analytical method for Menadione that minimizes the risk of deuterium exchange.
| Parameter | Recommendation | Rationale |
| LC Column | C18 or C8 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[11] | Provides good retention and peak shape for Menadione. |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) OR 10 mM Ammonium Acetate (pH ~6.8) | Formic acid is a common modifier, but a buffered, near-neutral pH may offer better stability. Test both to see which performs better for your system. |
| Mobile Phase B | Acetonitrile or Methanol[11] | Acetonitrile is aprotic and may reduce exchange risk compared to methanol. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30-40 °C | Balances efficiency with minimizing thermal degradation or exchange.[11] |
| Autosampler Temp. | 4 - 10 °C | Keeps samples cool to prevent degradation or exchange while waiting for injection. |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) | Both can be effective for Menadione. Test to determine which provides better sensitivity and stability. |
| MS/MS Transitions | Menadione: Monitor the transition from its precursor ion to a stable product ion. This compound: Monitor the corresponding transition for the deuterated standard. | Specific m/z values must be determined by infusing the analytical standards. |
Example Hypothetical MS Data Indicating Exchange:
The table below shows hypothetical data from a stability experiment. The increasing area of the M+0 peak over time clearly indicates isotopic exchange is occurring.
| Time Point | Peak Area (M+3) | Peak Area (M+2) | Peak Area (M+1) | Peak Area (M+0) | % Exchange (M+0) |
| 0 hr | 1,000,000 | 5,000 | 1,000 | 500 | 0.05% |
| 4 hr | 950,000 | 15,000 | 5,000 | 30,000 | 2.9% |
| 8 hr | 910,000 | 25,000 | 10,000 | 55,000 | 5.2% |
| 24 hr | 750,000 | 60,000 | 40,000 | 150,000 | 15.0% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Menadione Quantification: A Comparative Guide to UPLC-MS/MS Methods in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate quantification of menadione (Vitamin K3) in biological fluids is paramount for pharmacokinetic studies and toxicological assessments. This guide provides a comprehensive comparison of validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, offering a critical evaluation of their performance and detailed experimental protocols to aid in methodological selection and implementation.
Menadione's inherent chemical properties present analytical challenges, primarily its low ionization efficiency in its native form, which can hinder sensitivity in mass spectrometric detection. To overcome this, various strategies have been developed, including chemical derivatization and specialized mass spectrometry techniques. This guide will delve into these approaches, presenting a side-by-side comparison of key validation parameters.
Performance Comparison of UPLC-MS/MS Methods
The choice of analytical method can significantly impact the sensitivity, accuracy, and overall robustness of menadione quantification. Below is a summary of published UPLC-MS/MS methods, highlighting their performance characteristics in various biological matrices.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Key Features |
| Cysteamine Derivatization [1][2] | Plasma, Urine | 0.05 - 50.0 | 0.05 | Stable Isotope Dilution | Derivatization enhances MS detection in positive mode; non-toxic and efficient reaction.[1][2] |
| 3-Mercaptopropionic Acid Derivatization [3] | Human Plasma | Not explicitly stated, but LLOQ is 0.03 | 0.03 | Not explicitly stated | High sensitivity, approximately 33-fold better than direct analysis.[3] |
| Pseudo Multiple Reaction Monitoring (MRM) [4][5] | Urine, Plasma, Cell Extract, Culture Media | Not explicitly stated | 0.04 (40 pg) | Deuterium-labeled Menadione | Quantifies underivatized menadione, useful for compounds with no suitable product ions.[4][5] |
| HPLC with Fluorescence Detection [6][7] | Urine | Not explicitly stated | 0.3 pmole/mL | Menaquinone-2 (MK-2) | Involves post-column zinc reduction; a sensitive and reproducible alternative to MS.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. The following sections outline the key experimental steps for each approach.
Cysteamine Derivatization UPLC-MS/MS Method[1][2]
This method enhances the mass spectrometric detection of menadione by introducing a readily ionizable group.
-
Sample Preparation:
-
To a plasma or urine sample, add the internal standard (Menadione-d3).
-
Precipitate proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a solution containing cysteamine for the derivatization reaction.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
3-Mercaptopropionic Acid Derivatization LC-MS/MS Method[3]
This approach utilizes a Michael addition reaction to improve the sensitivity of menadione detection.
-
Sample Preparation:
-
Plasma samples are treated with 3-mercaptopropionic acid to initiate the derivatization.
-
Reaction conditions (e.g., temperature, time) are optimized for maximum yield.
-
Subsequent extraction steps, such as liquid-liquid extraction, are performed to purify the derivative.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and MS parameters are optimized for the resulting derivative.
-
Pseudo Multiple Reaction Monitoring (MRM) UPLC-MS/MS Method[4][5]
This technique allows for the sensitive detection of menadione in its native form.
-
Sample Preparation: A simple protein precipitation step with acetonitrile is typically employed.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Experimental Workflow Visualization
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical UPLC-MS/MS workflow for menadione analysis with a derivatization step.
Caption: A generalized workflow for the UPLC-MS/MS analysis of menadione in biological fluids.
Alternative Analytical Approaches
While UPLC-MS/MS is a powerful technique, other methods have also been successfully employed for menadione quantification. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after post-column reduction is a viable and sensitive alternative.[6][7] Other reported methods include spectrophotometry, colorimetry, and electrochemical techniques, though they may not offer the same level of sensitivity and specificity as modern chromatographic and mass spectrometric methods.[8] For instance, a GC-FID method has been validated with a limit of detection of 0.04 μg/mL for menadione.[9]
Conclusion
The selection of an appropriate analytical method for menadione quantification in biological fluids depends on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. Derivatization-based UPLC-MS/MS methods offer excellent sensitivity, making them suitable for studies requiring low detection limits. The pseudo MRM approach provides a valuable alternative for the direct analysis of underivatized menadione. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Menadione: Role in cancer prevention and methods of analysis | Semantic Scholar [semanticscholar.org]
- 9. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated vs. 13C-Labeled Internal Standards for Vitamin K Bioanalysis: A Cross-Validation Perspective on Menadione-d3 and a 13C-Labeled Analog
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to effectively compensate for matrix effects and variations in instrument response. It is in these aspects that ¹³C-labeled standards generally demonstrate an advantage over their deuterated counterparts.
Chromatographic Co-elution: A significant distinction lies in their chromatographic behavior. ¹³C-labeled standards have a molecular weight difference from the native analyte due to the heavier carbon isotope, but their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in near-perfect co-elution during liquid chromatography (LC). Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond. This separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.
Ionization and Fragmentation: While both types of SILs are effective, deuterated compounds can sometimes exhibit different ionization and fragmentation patterns compared to the analyte, especially with a high number of deuterium substitutions. ¹³C-labeled standards, with their mass difference distributed across the carbon backbone, are less prone to these effects and tend to have mass spectra that are more analogous to the unlabeled analyte.
Quantitative Data Summary
To illustrate the performance of methods using each type of standard, the following tables summarize typical validation parameters for the quantification of Vitamin K1 using either a deuterated (Vitamin K1-d7) or a ¹³C-labeled (¹³C₆-Vitamin K1) internal standard, based on data from separate high-quality validation studies.
Table 1: Performance Data for an LC-MS/MS Method Using a ¹³C-Labeled Vitamin K1 Internal Standard
| Parameter | Performance Metric |
| Analyte | Vitamin K1 |
| Internal Standard | ¹³C₆-Vitamin K1 |
| Linearity (r²) | ≥0.995 |
| Lower Limit of Measuring Interval (LLMI) | 0.05 ng/mL |
| Inter-day Precision (%CV) | ≤15% |
| Accuracy (% bias) | Within ±15% of nominal values |
| Matrix Effect Compensation | Absence of matrix effects due to the chosen internal standard |
Source: Adapted from Waters Corporation Application Note.
Table 2: Performance Data for an LC-MS/MS Method Using a Deuterated Vitamin K Internal Standard
| Parameter | Performance Metric |
| Analytes | Vitamin K1, Menaquinone-4, Menaquinone-7 |
| Internal Standard | Deuterated Vitamin K analogs (e.g., Vitamin K1-d7)[1][2] |
| Linearity (r²) | >0.95[1][3] |
| Limit of Detection (LOD) | 50 pg/mL to 1 ng/mL[1][3] |
| Inter-assay Precision (%CV) | 7.4% - 15.2%[2] |
| Accuracy (% bias) | 0.5% - 10.7%[2] |
| Recovery | 94.0% - 108.7%[2] |
Source: Adapted from Thermo Fisher Scientific Application Note and a study in the Journal of Medical Science.[1][2][3]
Experimental Protocols
Below is a representative experimental protocol for the quantification of a vitamin K analog in human serum by LC-MS/MS, incorporating best practices from various published methods.
Objective: To accurately quantify the concentration of a vitamin K analog in human serum using a stable isotope-labeled internal standard.
Materials:
-
Human serum samples
-
Vitamin K analog reference standard
-
Menadione-d3 or ¹³C-labeled Vitamin K internal standard
-
HPLC-grade methanol, ethanol, n-hexane, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or plates
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add 50 µL of the internal standard solution (e.g., 100 ng/mL this compound or ¹³C-Vitamin K in ethanol).
-
Vortex briefly to mix.
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of n-hexane and vortex for another minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column (e.g., C18, PFP)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
-
Mandatory Visualization
Caption: General experimental workflow for Vitamin K quantification.
Caption: Logical relationship of internal standard choice and outcome.
Conclusion and Recommendation
While both deuterated and ¹³C-labeled internal standards significantly improve the quality of bioanalytical data compared to using an analog internal standard, the evidence suggests that ¹³C-labeled standards are superior. Their ability to co-elute perfectly with the analyte minimizes the risk of inaccurate quantification due to matrix effects that can vary across a chromatographic peak. Although deuterated standards like this compound can be used to develop acceptable and validated methods, researchers must be vigilant about potential chromatographic shifts and validate the method thoroughly to ensure these do not compromise data integrity. For the most demanding applications requiring the highest level of accuracy and robustness, the investment in a ¹³C-labeled internal standard is highly recommended.
References
- 1. [PDF] LC-MS/MS Quantitative Analysis of the Vitamin K’s and their Metabolites in Serum for Research Use | Semantic Scholar [semanticscholar.org]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Menadione-d3 and Deuterated Phylloquinone as Tracers in Vitamin K Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of vitamin K metabolism, stable isotope tracers are indispensable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this vital nutrient. Among the most utilized tracers are Menadione-d3 and deuterated phylloquinone. This guide provides an objective comparison of these two tracers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific study objectives.
At a Glance: Key Differences and Applications
| Feature | This compound | Deuterated Phylloquinone |
| Tracer For | Menaquinone-4 (MK-4) synthesis and menadione metabolism. | Dietary phylloquinone (Vitamin K1) bioavailability and its conversion to MK-4. |
| Biological Role | A synthetic vitamer, acts as a precursor to MK-4. | The primary dietary form of vitamin K. |
| Primary Application | Investigating the conversion of menadione to MK-4 in various tissues. | Studying the absorption and transport of dietary vitamin K1 and its subsequent metabolic fate. |
| Metabolic Pathway | Directly enters the pathway for MK-4 synthesis. | Undergoes absorption, transport via lipoproteins, and then potential conversion to MK-4. |
Performance Data: A Comparative Overview
The following table summarizes key performance indicators for this compound and deuterated phylloquinone based on available literature. It is important to note that these values are derived from different studies with varying experimental conditions and should be interpreted with caution.
| Parameter | This compound | Deuterated Phylloquinone | Source |
| Bioavailability | High, readily absorbed. | Variable, influenced by food matrix (e.g., 4.7% from kale). | |
| Peak Plasma Time | Rapid, within 1-2 hours. | Slower, around 6-10 hours after ingestion. | |
| Elimination Half-life | Short, approximately 1-2 hours. | Longer, with a terminal half-life that can extend to over 20 hours. | |
| Primary Metabolite | Menaquinone-4 (MK-4) | Menaquinone-4 (MK-4) via menadione intermediate. | |
| Detection Limit (LC-MS/MS) | As low as 0.03 ng/mL in plasma. | 0.05 pmol/injection in plasma. |
Metabolic Fate and Signaling Pathway
The metabolism of vitamin K is a complex process involving the conversion of dietary forms, like phylloquinone, into biologically active forms, primarily MK-4. Menadione serves as a key intermediate in this conversion. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Vitamin K tracers.
Experimental Protocols: A Methodological Overview
Accurate quantification of this compound and deuterated phylloquinone requires robust and sensitive analytical methods. Below are detailed experimental protocols commonly employed for their analysis in biological matrices.
Protocol 1: Quantification of Deuterated Phylloquinone in Plasma using GC-MS
This protocol is adapted from studies investigating the bioavailability of dietary phylloquinone.
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of an internal standard (e.g., a different isotopologue of phylloquinone).
-
Perform a liquid-liquid extraction with hexane.
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane).
-
Further purify the extract using solid-phase extraction (SPE) with a silica-based sorbent.
-
Elute the phylloquinone fraction and evaporate to dryness.
-
Reconstitute the final extract in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for lipophilic compounds (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300°C) to ensure proper separation.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to monitor the characteristic ions of endogenous phylloquinone and the deuterated tracer.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol is based on methods developed for the sensitive detection of menadione.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., 13C-labeled menadione).
-
Precipitate proteins with a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.
-
Experimental Workflow: From Tracer Administration to Data Analysis
The following diagram outlines a typical experimental workflow for a vitamin K tracer study.
Caption: General workflow for a vitamin K tracer study.
Conclusion and Recommendations
The choice between this compound and deuterated phylloquinone as a tracer depends on the specific research question.
-
Deuterated phylloquinone is the tracer of choice for studying the bioavailability and metabolism of dietary vitamin K1 . Its longer half-life and slower absorption profile allow for the detailed investigation of its transport and conversion processes.
-
This compound is ideal for specifically investigating the conversion of menadione to MK-4 and the tissue-specific activity of the enzymes involved in this process. Its rapid absorption and shorter half-life make it a suitable tool for pulse-chase-type experiments focusing on this specific metabolic step.
For a comprehensive understanding of vitamin K metabolism, a dual-tracer approach, where both deuterated phylloquinone and a differently labeled menadione are used, could provide invaluable insights into the complete pathway from dietary intake to tissue-specific MK-4 synthesis. Researchers should carefully consider the pharmacokinetics and metabolic fate of each tracer when designing their studies to ensure the generation of meaningful and accurate data.
Performance of Menadione-d3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of menadione (Vitamin K3) and its deuterated internal standard, Menadione-d3, is crucial for a variety of applications, from nutritional analysis to pharmacokinetic studies. The choice of mass spectrometer and analytical methodology can significantly impact the sensitivity, specificity, and robustness of the assay. This guide provides a comparative overview of the performance characteristics of this compound on different mass spectrometry systems, supported by experimental data from various studies.
Comparative Performance Data
The quantification of menadione presents a challenge due to its poor fragmentation in tandem mass spectrometry.[1][2] To overcome this, various strategies have been employed, including chemical derivatization and specialized MS scan techniques.[3][4][5][6] The performance of this compound as an internal standard is intrinsically linked to the analytical approach used for menadione itself.
Below is a summary of performance characteristics derived from different methodologies and instrument platforms. Note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: Performance Characteristics of Menadione/Menadione-d3 Analysis
| Parameter | Method | Mass Spectrometer | LLOQ | Linearity (Range) | Precision (%CV) | Ionization | Reference |
| Menadione | Derivatization with 3-mercaptopropionic acid | LC-MS/MS (unspecified) | 0.03 ng/mL | Not Specified | Good precision reported | ESI | [5] |
| Menadione | Derivatization with cysteamine | UPLC-MS/MS (unspecified) | 0.05 ng/mL | 0.05 - 50.0 ng/mL | Good accuracy and precision reported | ESI (+) | [6] |
| Menadione | Pseudo Multiple Reaction Monitoring (MRM) | LC-MS/MS (unspecified) | 40 pg (on-column) | Not Specified | 5.4 - 8.2% | Not Specified | [1][2] |
| This compound | Pseudo Multiple Reaction Monitoring (MRM) | LC-MS/MS (unspecified) | 2 pg (on-column) | Not Specified | Not Applicable | Not Specified | [1][2] |
| Menadione | Supercritical Fluid Chromatography (SFC)-MS/MS | Agilent 6490 | 10 ng/mL (as part of 10-300 ng/mL range) | 10 - 300 ng/mL | Not Specified | APCI | [7] |
| Vitamin K Analogs | General LC-MS/MS | TSQ Endura | 50 pg/mL - 1 ng/mL | 0.1 - 1000 ng/mL | <10% | ESI (+) | [8] |
LLOQ: Lower Limit of Quantification; %CV: Coefficient of Variation; ESI: Electrospray Ionization; APCI: Atmospheric Pressure Chemical Ionization.
Experimental Protocols
The methodologies for menadione analysis vary significantly, largely dependent on the chosen strategy to enhance its detectability.
Protocol 1: Analysis via Chemical Derivatization
This approach is employed to improve the ionization efficiency and fragmentation of menadione, leading to significantly lower detection limits.[4][5][6]
-
Sample Preparation : Plasma or urine samples are first subjected to protein precipitation or liquid-liquid extraction.
-
Derivatization Reaction : A derivatizing agent, such as cysteamine or 3-mercaptopropionic acid, is added to the extracted sample.[5][6] The reaction, often a Michael addition, is optimized for temperature and time to ensure complete conversion.
-
LC-MS/MS Analysis :
-
Chromatography : Reversed-phase liquid chromatography is typically used to separate the derivatized menadione from matrix components.
-
Mass Spectrometry : The sample is ionized using ESI in positive mode. The derivatized molecule provides a stable precursor ion and characteristic product ions for reliable MRM quantification.[5][6]
-
Protocol 2: Analysis via Pseudo Multiple Reaction Monitoring (MRM)
This technique is suitable for compounds like menadione that do not produce stable, characteristic product ions. It involves monitoring the transition of the precursor ion to itself (e.g., m/z 173 -> 173), using the collision cell to filter out noise.[1][2]
-
Sample Preparation : Standard extraction procedures such as liquid-liquid extraction are used to isolate menadione and this compound from the biological matrix.
-
LC-MS/MS Analysis :
-
Chromatography : A C8 or C18 column is used for chromatographic separation.[3]
-
Mass Spectrometry : A tandem mass spectrometer is operated in pseudo MRM mode. Both the first and third quadrupoles are set to the m/z of the precursor ion of menadione (and this compound). While no true fragmentation occurs, this setup reduces background noise and enhances specificity compared to single ion monitoring (SIM).[1][2]
-
Protocol 3: Analysis via Supercritical Fluid Chromatography (SFC)-MS/MS
SFC offers a fast alternative to HPLC, with benefits including reduced solvent usage.[7]
-
Sample Preparation : A simple extraction is performed, often involving pH manipulation to convert menadione sodium bisulfite to menadione, followed by partitioning into a nonpolar solvent like hexane.[7]
-
SFC-MS/MS Analysis :
-
Chromatography : The hexane extract is directly injected onto the SFC system. A column such as a Cosmosil πNapthelene is used with a mobile phase of methanol and supercritical CO2.[7]
-
Mass Spectrometry : APCI is a suitable ionization source for the apolar nature of menadione.[3][7] Tandem mass spectrometry is used for quantification, with Menadione-d8 cited as a suitable internal standard.[7]
-
Visualizations
Experimental Workflow for Menadione Analysis
Caption: General workflow for the quantification of Menadione using LC-MS.
Logical Diagram of Derivatization for Sensitivity Enhancement
References
- 1. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Analytical Performance of Menadione-d3 Methods
For researchers, scientists, and drug development professionals, the quantitative analysis of menadione (Vitamin K3) and its deuterated analog, Menadione-d3, is crucial for a variety of applications, from nutritional analysis in animal feed to pharmacokinetic studies. This compound serves as an excellent internal standard in mass spectrometry-based methods due to its chemical similarity to the analyte, which helps to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2][3][4]
This guide provides a comparative overview of the linearity, accuracy, and precision of common analytical methods applicable to the quantification of Menadione and, by extension, the performance expected when using this compound as an internal standard. The data presented is compiled from various studies and provides a baseline for method selection and validation.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of different analytical techniques used for the determination of menadione. These parameters are indicative of the performance that can be expected when employing this compound as an internal standard within these methodologies.
| Method | Linearity Range | Accuracy (Recovery) | Precision (RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-Fluorescence | 1 - 100 ng | > 90% | 5.5% | 20 µg/kg | Not Reported | Animal Feed | [5] |
| SFC-DAD | 1 - 30 µg/mL | Method performance criteria stipulated by AOAC guidelines were achieved | Method performance criteria stipulated by AOAC guidelines were achieved | Not Reported | Not Reported | Animal Feed Premix | [6] |
| SFC-MS/MS | 10 - 300 ng/mL | Method performance criteria stipulated by AOAC guidelines were achieved | Method performance criteria stipulated by AOAC guidelines were achieved | Not Reported | Not Reported | Animal Feed Premix | [6] |
| NP-HPLC-UV | Not explicitly stated, but covers a range suitable for premixtures and feedingstuffs | 101% - 104% | 1.7% (for feed additive), 10% - 20% (for premixtures and feedingstuffs) | 1.2 mg/kg | 3.8 mg/kg | Premixtures and Feedingstuffs | [7] |
| UPLC-MS/MS (derivatization) | 0.05 - 50.0 ng/mL | Satisfied accuracy | Satisfied precision | Not Reported | 0.05 ng/mL (for plasma and urine) | Plasma and Urine | [8] |
| LC-MS/MS (pseudo MRM) | Not Reported | 90.5% - 109.6% | 5.4% - 8.2% (intra- and inter-assay CV) | 2 pg (for Menadione-d-labeled form) | Not Reported | Urine, Plasma, Cell Extract, Culture Media | [9] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of experimental protocols from the cited literature.
HPLC-Fluorescence for Menadione in Animal Feed[5]
-
Sample Preparation:
-
Extraction of menadione sodium bisulfite (MSB) with aqueous methanol.
-
Conversion to oil-soluble menadione with sodium carbonate.
-
Partition into n-pentane.
-
Evaporation of the n-pentane layer.
-
The residue is dissolved in methanol for analysis.
-
-
Chromatographic Conditions:
-
Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Post-Column Reaction: On-line reduction of menadione to its fluorescent 1,4-dihydroxy analogue using a zinc reducer.
-
Detection: Fluorescence detection with excitation at 325 nm and emission at 425 nm.
-
Supercritical Fluid Chromatography (SFC)-DAD/MSMS for Menadione in Animal Feed Premixes[6]
-
Sample Preparation:
-
A representative portion of the feed premix is prepared by cryo-milling.
-
An aliquot of the sample is combined with a weak acid and vigorously agitated.
-
Aqueous basic solution and hexane are subsequently added, and the mixture is agitated again.
-
The sample tubes are centrifuged, and an aliquot of the upper hexane phase is collected for analysis.
-
-
Chromatographic Conditions:
-
Technique: Supercritical Fluid Chromatography (SFC).
-
Column: Cosmosil π Naphthalene column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Linear gradient of methanol and supercritical carbon dioxide.
-
Flow Rate: 3 mL/min.
-
Backpressure: 146 bar.
-
Detection:
-
Diode Array Detector (DAD) at 260 nm for ppm level samples.
-
Tandem Mass Spectrometry (MS/MS) for trace level samples.
-
Quantifier Transition: 173.1/105 da for Menadione.
-
Internal Standard (Menadione-d8) Transition: 181.1/108.9 da.
-
-
-
UPLC-MS/MS with Derivatization for Menadione in Plasma and Urine[8]
-
Sample Preparation:
-
A novel derivatization step using cysteamine is employed to enable MS detection of menadione in positive mode.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Internal Standard: Stable isotope dilution technique is used.
-
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for HPLC-Fluorescence analysis of Menadione.
Caption: Workflow for SFC-DAD/MSMS analysis of Menadione.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Fluorimetric determination of vitamin K3 (menadione sodium bisulfite) in synthetic animal feed by high-performance liquid chromatography using a post-column zinc reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Menadione and Menadione-d3 in the Induction of Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction to Menadione and the Rationale for Deuteration
Menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic analogue of vitamin K. It is a well-established tool in cell biology for inducing oxidative stress. Its ability to undergo redox cycling within the cell leads to the generation of reactive oxygen species (ROS), depletion of cellular antioxidants like glutathione (GSH), and ultimately, cell death.[1][2][3][4][5][6][7][8] This property has made it a subject of interest for its potential as an anticancer agent.[2][4][7]
Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, at specific metabolically active positions in a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In the context of Menadione, deuteration of the methyl group (to form Menadione-d3) is hypothesized to reduce the rate of its metabolic activation and subsequent redox cycling, thereby potentially attenuating its oxidative stress-inducing capabilities.
Mechanism of Action: A Comparative Overview
The primary mechanism by which Menadione induces oxidative stress is through a process called redox cycling. This involves the enzymatic one-electron reduction of the quinone moiety to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This cycle can repeat, leading to a continuous production of ROS.
Expected Differences for this compound
The methyl group of Menadione is a site of metabolic activity. It is proposed that the deuteration of this methyl group in this compound will slow down the enzymatic reactions involved in its redox cycling. This is because the cleavage of the C-D bond is energetically more demanding than the cleavage of a C-H bond. A slower rate of redox cycling would, in theory, lead to a reduced rate of ROS production. Consequently, this compound is expected to be a less potent inducer of oxidative stress compared to Menadione.
Quantitative Data Summary
As no direct comparative experimental data is available, the following table presents typical data for Menadione and hypothesized corresponding values for this compound. These hypotheses are based on the kinetic isotope effect and require experimental validation.
| Parameter | Menadione (Experimental Data) | This compound (Hypothesized) | Rationale for Hypothesis |
| IC50 (e.g., in H4IIE cells) | ~25 µM[4] | > 25 µM | Slower ROS production is expected to lead to lower cytotoxicity, hence a higher IC50 value. |
| ROS Production Rate | High | Lower | The kinetic isotope effect is expected to slow down the redox cycling of this compound, leading to a reduced rate of superoxide generation. |
| GSH Depletion Rate | Rapid | Slower | Reduced ROS production by this compound would lead to a slower rate of glutathione oxidation and depletion. |
| PARP Activation | Dose-dependent increase[4][5] | Lower increase at equivalent doses | PARP is activated by DNA damage, which is often a consequence of severe oxidative stress. Lower ROS from this compound should result in less DNA damage and consequently, lower PARP activation. |
| Fas/FasL Expression | Upregulation at lower concentrations[9] | Lower upregulation at equivalent doses | The upregulation of the Fas/FasL system is a cellular response to stress. A less potent stressor is expected to induce a weaker response. |
Signaling Pathways
The induction of oxidative stress by Menadione activates several downstream signaling pathways, ultimately leading to cell death. The following diagram illustrates the key pathways involved. For this compound, it is hypothesized that the activation of these pathways would be attenuated due to the reduced rate of ROS production.
Experimental Protocols
To facilitate the experimental validation of the hypothesized differences between Menadione and this compound, detailed protocols for key assays are provided below.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Detailed Steps:
-
Seed cells (e.g., HCT116) at a density of 2 x 10⁵ cells/well in a 24-well plate and incubate overnight.[10]
-
The next day, treat the cells with the desired concentrations of Menadione or this compound.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[10]
-
Just before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed DMEM.[10]
-
After treatment, remove the medium and wash the cells once with DMEM.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[10][11]
-
Remove the DCFH-DA solution and wash the cells twice with DMEM and once with PBS.[10]
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]
Glutathione (GSH) Assay
This protocol outlines a colorimetric assay to determine the intracellular concentration of reduced glutathione.
Detailed Steps:
-
Prepare cell lysates from control and treated cells.
-
Deproteinate the samples, for example, by adding 5% sulfosalicylic acid (SSA), followed by centrifugation.[12][13]
-
Prepare a standard curve using known concentrations of GSH.[14]
-
In a 96-well plate, add the sample or standard.
-
Add the reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 405 nm at regular intervals.[15] The rate of color change is proportional to the GSH concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[16]
-
After 24 hours, treat the cells with various concentrations of Menadione or this compound.
-
Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[16][17]
-
Add 100 µL of solubilization solution to each well.[16]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
PARP Activation Assay
This protocol describes a method to measure the activity of Poly (ADP-ribose) polymerase (PARP), which is activated in response to DNA damage.
Detailed Steps:
-
Harvest cultured cells and prepare cell lysates.
-
Quantify the total protein concentration.
-
Isolate proteins by SDS-PAGE and transfer them to a membrane (Western Blot).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved PARP or total PARP.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. The presence of the 89 kDa cleaved fragment of PARP is indicative of apoptosis. Alternatively, colorimetric or luminescent activity assays that measure the consumption of NAD+ or the production of poly(ADP-ribose) (PAR) can be used.[18][19][20][21]
Logical Comparison of Mechanisms
The following diagram provides a logical comparison of the hypothesized mechanisms of Menadione and this compound.
Conclusion
Menadione is a potent inducer of oxidative stress through its ability to undergo redox cycling and generate ROS. The deuteration of its methyl group to form this compound is hypothesized to attenuate this effect due to the kinetic isotope effect, which is expected to slow down the rate of redox cycling. This would theoretically result in lower ROS production, reduced depletion of cellular antioxidants, and consequently, lower cytotoxicity for this compound compared to Menadione at equivalent concentrations.
This guide provides a framework for the comparative evaluation of these two compounds. The provided experimental protocols can be used to systematically investigate and quantify the differences in their ability to induce oxidative stress and activate downstream cellular pathways. Such studies are crucial for understanding the potential therapeutic applications of modifying the metabolic stability of redox-active compounds.
References
- 1. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. PARP assay [assay-protocol.com]
- 19. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP and DDR Pathway Drug Discovery [promega.com]
- 21. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Validation of Menadione-d3 as a Surrogate Analyte for Vitamin K Status: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Menadione-d3 as a potential surrogate analyte for assessing vitamin K status. While direct validation studies correlating this compound with established functional biomarkers of vitamin K status, such as Proteins Induced by Vitamin K Absence or Antagonism-II (PIVKA-II) and undercarboxylated osteocalcin (ucOC), are not extensively available in current literature, this document outlines the rationale, existing evidence, and a proposed framework for such a validation. Experimental protocols for the quantification of menadione are detailed, and comparisons with current biomarker methodologies are presented.
Introduction to Vitamin K and its Biomarkers
Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins, known as vitamin K-dependent proteins (VKDPs). This modification, a carboxylation reaction, is crucial for their function in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The vitamin K family primarily includes phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Menadione (vitamin K3) is a synthetic form that can be converted to menaquinone-4 (MK-4) in animal tissues.[1]
Accurate assessment of vitamin K status is critical in various research and clinical settings. Traditionally, this has been achieved through:
-
Direct measurement of vitamin K vitamers: Quantifying circulating levels of phylloquinone and menaquinones using methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Functional biomarkers: Measuring the levels of undercarboxylated VKDPs, which increase in a state of vitamin K deficiency. The most established functional biomarkers are:
-
PIVKA-II (Protein Induced by Vitamin K Absence or Antagonism-II): An undercarboxylated form of prothrombin, a coagulation factor. Elevated PIVKA-II levels indicate a deficiency in hepatic vitamin K.[2]
-
Undercarboxylated Osteocalcin (ucOC): Osteocalcin is a bone protein, and the ratio of ucOC to carboxylated osteocalcin (cOC) reflects the vitamin K status in bone tissue.[3]
-
Rationale for this compound as a Surrogate Analyte
The use of a surrogate analyte, a molecule that is structurally similar to the endogenous analyte and exhibits comparable analytical behavior, can offer advantages in bioanalysis. Menadione, being the common structural backbone of all K vitamins, and its deuterated form, this compound, present a potential candidate for a single surrogate marker for several reasons:
-
Metabolic Precursor: Menadione is a catabolic product of oral phylloquinone and a circulating precursor for tissue menaquinone-4.[4] Urinary excretion of menadione has been shown to mirror dietary phylloquinone intake.[4]
-
Simplified Analysis: A single analyte measurement could potentially replace the need for quantifying multiple vitamin K vitamers.
-
Use as an Internal Standard: Deuterated forms of vitamin K, including deuterated menadione, are already utilized as internal standards in LC-MS/MS methods to ensure analytical accuracy and precision.[5]
However, for this compound to be validated as a surrogate for overall vitamin K status, its concentration in a biological matrix must be shown to correlate strongly with the established functional biomarkers, PIVKA-II and ucOC.
Comparison of Analytical Methods
The following table summarizes the key characteristics of analytical methods for vitamin K status assessment.
| Parameter | This compound (as surrogate) | PIVKA-II | Undercarboxylated Osteocalcin (ucOC) | Direct Vitamin K Measurement (LC-MS/MS) |
| Methodology | LC-MS/MS | Immunoassay (ELISA, CLIA) | Immunoassay (ELISA) | LC-MS/MS |
| Analyte(s) | This compound | Undercarboxylated Prothrombin | Undercarboxylated Osteocalcin | Phylloquinone, Menaquinones (MK-4, MK-7, etc.) |
| Biological Matrix | Plasma, Urine | Serum, Plasma | Serum, Plasma | Serum, Plasma |
| Reported Sensitivity | LLOQ of 0.05 ng/mL in plasma[6] | Cut-off values for deficiency are in the range of >2.0 nmol/L[2] | Ratios of ucOC/cOC are often used. | Sub-ng/mL levels |
| Throughput | High | High | High | Moderate to High |
| Indication | Reflects dietary intake and catabolism of vitamin K.[4] | Hepatic vitamin K status, coagulation pathway.[2] | Bone vitamin K status.[3] | Circulating levels of specific vitamers. |
| Limitations | Correlation with functional vitamin K status not fully established. | Can be affected by liver disease.[7] | Can be influenced by bone turnover rate.[8] | Technically demanding, requires specialized equipment. |
Experimental Protocols
Quantification of Menadione in Human Plasma using UPLC-MS/MS
This protocol is adapted from a novel cysteamine-derivatization based UPLC-MS/MS method for the quantification of menadione.[6] The use of a deuterated internal standard like this compound is integral to this methodology for accurate quantification.
1. Sample Preparation (Derivatization and Extraction):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 50 µL of 100 mM cysteamine in 50% methanol.
-
Vortex for 1 minute to facilitate the derivatization reaction.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient Elution: A suitable gradient to separate menadione from other matrix components.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized menadione and this compound would be monitored.
PIVKA-II and ucOC Analysis
PIVKA-II and ucOC are typically measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. These assays generally involve the binding of the target protein to a specific antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
Proposed Workflow for Validation of this compound as a Surrogate Analyte
A robust validation study is required to establish this compound as a reliable surrogate for vitamin K status. The following workflow outlines the key steps for such a study.
Vitamin K Metabolic Pathway
The following diagram illustrates the key steps in the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins.
Conclusion
This compound holds promise as a surrogate analyte for vitamin K status due to its central role in vitamin K metabolism and the availability of sensitive analytical methods for its quantification. However, its validation as a surrogate for overall functional vitamin K status is contingent on demonstrating a strong correlation with established biomarkers like PIVKA-II and ucOC in well-designed clinical studies. The experimental protocols and validation workflow presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate the potential of this compound in this capacity. Further research is warranted to generate the necessary comparative data to fully establish its utility as a surrogate analyte.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of potential biomarkers of subclinical vitamin K deficiency in patients with end-stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] The Intriguing Correlation between Undercarboxylated Osteocalcin and Vitamin D. | Semantic Scholar [semanticscholar.org]
Assessing the Isotopic Purity of Commercially Available Menadione-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated compounds as internal standards in quantitative bioanalysis and as therapeutically active agents is on the rise. Menadione-d3, a deuterated analog of Vitamin K3, is frequently utilized in metabolic studies and as an internal standard for mass spectrometry-based assays. The accuracy of these applications is fundamentally dependent on the isotopic purity of the labeled compound. This guide provides a framework for assessing the isotopic purity of commercially available this compound, offering detailed experimental protocols and a structure for comparing different sources.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds are synthesized to have deuterium atoms at specific molecular positions. However, the synthesis process can result in a mixture of isotopologues, including unlabeled compounds and molecules with varying numbers of deuterium atoms.[1] The isotopic purity, which is the percentage of the compound that is labeled with the desired number of deuterium atoms, is a critical quality attribute.[1] Inaccurate isotopic purity can lead to significant errors in quantification and misinterpretation of experimental results. Therefore, independent verification of the isotopic purity stated by commercial suppliers is a crucial step in method validation.
Comparative Analysis of this compound Isotopic Purity
To facilitate a comparative assessment of this compound from various commercial suppliers, the following table structure is proposed. Researchers can populate this table with their own experimental data to objectively compare different batches and suppliers.
| Supplier | Lot Number | Stated Isotopic Purity (%) | Experimental Method | Determined Isotopic Purity (d3, %) | Relative Abundance of Other Isotopologues (%) |
| LC-HRMS | d0: d1: d2: d4+: | ||||
| ¹H NMR | |||||
| ²H NMR |
Experimental Protocols for Isotopic Purity Determination
The two most powerful and commonly employed techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a highly sensitive method for determining the relative abundance of different isotopologues.[3][4]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
-
-
LC-MS System and Conditions:
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[5][6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode over a mass range that includes the molecular ions of unlabeled (d0) and all deuterated forms of menadione.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, etc.).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is the percentage of the d3 isotopologue relative to the sum of all isotopologues. It is crucial to correct for the natural abundance of ¹³C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuteration.[2]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d or acetone-d6). The choice of solvent should be one in which the residual proton signals do not overlap with the signals of interest.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
The reduction in the integral of the signal corresponding to the deuterated position, relative to a non-deuterated proton signal within the molecule, can be used to estimate the isotopic enrichment.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the labeled position confirms deuteration at that site. The integral of this signal can be compared to an internal standard of known concentration to quantify the amount of the d3 species.
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the assessment of this compound isotopic purity.
Caption: Workflow for Isotopic Purity Assessment of this compound.
By following these standardized protocols and utilizing a structured comparison table, researchers can ensure the quality and reliability of their commercially sourced this compound, leading to more accurate and reproducible scientific outcomes.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Menadione-d3 in Dietary Supplements: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their metabolites in various matrices is paramount. This guide provides a detailed comparison of two common analytical methods for the determination of Menadione-d3, a deuterated analog of Menadione (Vitamin K3), in dietary supplements: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on experimental data and protocols to assist in method selection based on specific laboratory needs, considering factors such as sensitivity, selectivity, and available instrumentation.
Data Presentation: Quantitative Method Performance
The following table summarizes the key quantitative performance parameters for the HPLC-UV and LC-MS/MS methods for the analysis of Menadione. While the data for the deuterated form (d3) is not always explicitly stated in the literature, the performance for the non-deuterated form provides a strong indication of the expected performance for its isotopic analog.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 20 µg/mL | 0.05 - 50.0 ng/mL |
| Limit of Detection (LOD) | 1.2 mg/kg[1] | 2 pg (for deuterated form)[2][3] |
| Limit of Quantification (LOQ) | 3.8 mg/kg[1] | 0.03 ng/mL (for non-deuterated form)[4] |
| Precision (RSDr) | 2.9 - 6.8%[1] | 5.4 - 8.2% (Intra- and Inter-assay CV)[2][3] |
| Recovery | 97.9 - 99.2% | 90.5 - 109.6%[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of Menadione in dietary supplements.
a. Sample Preparation:
-
Weigh a representative portion of the dietary supplement.
-
For solid dosage forms (tablets, capsules), grind to a fine powder.
-
Extract this compound from the matrix using a suitable organic solvent such as methanol or a mixture of methanol and water. This may involve sonication or vigorous shaking.[5]
-
Centrifuge the extract to pelletize insoluble matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: Normal Phase or Reversed Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact ratio may vary depending on the column and specific supplement matrix.[6][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detector set at a wavelength of 251 nm.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound, especially in complex matrices.
a. Sample Preparation:
-
Follow the same initial extraction steps as for the HPLC-UV method.
-
A further clean-up step, such as solid-phase extraction (SPE), may be necessary to remove matrix components that could interfere with the ionization process.
-
The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
b. Chromatographic Conditions:
-
Column: A high-efficiency column, such as a C18 or a PFP column (e.g., 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient elution is often used, with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.[8]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Controlled, for example, at 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For Menadione, a common transition is m/z 173.1 -> 105.[9]
-
For a deuterated internal standard like Menadione-d8, the transition is m/z 181.1 -> 108.9.[9] For this compound, the precursor ion would be approximately m/z 176.1, and the product ion would need to be determined experimentally, but would likely be a fragment resulting from the loss of a neutral molecule. A pseudo-MRM approach, where the precursor and product ions are the same, can also be employed for compounds that do not fragment easily.[2][3]
-
Mandatory Visualizations
Caption: General analytical workflow for the determination of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Essential Guide to Menadione-d3 Disposal: A Procedural Approach for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information on the proper disposal procedures for Menadione-d3, fostering a culture of safety and regulatory compliance.
I. Understanding the Hazard Profile of this compound
This compound, a synthetic analog of vitamin K, requires careful handling due to its potential health and environmental hazards. Based on safety data sheets for Menadione, the non-deuterated form, key hazards include:
-
Human Health: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][4][5][6]
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential harm to human health.
II. Regulatory Framework for Disposal
The disposal of this compound is governed by stringent regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8][9] Key principles of RCRA for laboratory settings include:
-
"Cradle-to-Grave" Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[8]
-
Prohibition of Improper Disposal: Disposing of hazardous chemicals like this compound in the regular trash or down the sewer is strictly prohibited.[7]
-
Container and Labeling Requirements: Waste must be stored in appropriate, clearly labeled containers.[7]
-
Documentation and Reporting: Accurate records of waste generation and disposal must be maintained.[7]
Academic laboratories may be subject to Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste in these settings.[10]
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of Menadione. It is important to note that while this data is for the non-deuterated form, it serves as a conservative guide for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral LD50, mouse) | 500 mg/kg | [4] |
| Aquatic Toxicity (LC50/96h, fish) | 0.17 mg/l | [6] |
| n-octanol/water partition coefficient (log Kow) | 2.43 (pH 6.2, 30°C) | [1] |
IV. Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound and associated waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including unused product, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or reaction mixtures, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The date on which the waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition or heat.
-
Secondary containment, such as a chemical-resistant tray, should be used to capture any potential leaks or spills.
4. Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all non-disposable laboratory equipment, such as glassware and spatulas, that has come into contact with this compound.
-
A suitable cleaning procedure involves:
-
Rinsing the equipment with an appropriate solvent (e.g., ethanol or acetone) to dissolve the this compound.
-
Collecting the initial rinse as hazardous liquid waste.
-
Washing the equipment with soap and water.
-
Performing a final rinse with deionized water.
-
5. Arranging for Waste Pickup and Disposal:
-
Follow your institution's specific procedures for arranging the pickup of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Ensure all waste is properly packaged and labeled before the scheduled pickup.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to the time and volume limits set by your institution and regulatory agencies.
V. This compound Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. store.sangon.com [store.sangon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Menadione-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Menadione-d3. Given that this compound is a deuterated form of Menadione, its material safety properties are considered analogous to Menadione. The following procedures are based on established safety protocols for Menadione and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling of this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are required to prevent eye contact.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for integrity before use and discard if any damage is present. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against skin contact.[1] |
| Impervious Apron | Recommended to be worn over a lab coat when handling larger quantities where splashing is a risk.[1] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area.[2][4] A respirator with a particulate filter is necessary if dust formation is likely or if working outside of a fume hood.[5] |
Health Hazard Information
Menadione is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[5][6][7]
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Safety showers and eye wash stations should be readily accessible.[2]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Do not handle with open cuts, abraded, or irritated skin.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]
-
Ground all equipment containing the material to prevent electrostatic sparks.[2]
Storage Requirements:
Emergency Procedures and Disposal
Spill and Leak Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of dust.[4]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[5] All disposal activities must be in strict accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
